molecular formula C9H10O4 B1318081 Methyl 3-hydroxy-4-(hydroxymethyl)benzoate CAS No. 71780-40-0

Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

Cat. No.: B1318081
CAS No.: 71780-40-0
M. Wt: 182.17 g/mol
InChI Key: IPKROFXTOPMVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-4-(hydroxymethyl)benzoate is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-hydroxy-4-(hydroxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4,10-11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKROFXTOPMVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515209
Record name Methyl 3-hydroxy-4-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71780-40-0
Record name Methyl 3-hydroxy-4-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate from Dimethyl Hydroxyterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for the preparation of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate, a valuable building block in medicinal chemistry, from the readily available starting material, dimethyl hydroxyterephthalate. The synthesis navigates the challenge of achieving regioselective mono-reduction of a symmetrical diester through a strategic application of protecting group chemistry and selective reduction methodologies.

Synthetic Strategy Overview

The direct selective reduction of one of the two ester functionalities in dimethyl hydroxyterephthalate presents a significant challenge due to their electronic and steric equivalence. Therefore, a multi-step approach is proposed, leveraging a protecting group to introduce the necessary asymmetry to achieve the desired regioselectivity.

The proposed synthetic route involves three key stages:

  • Protection of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with many reducing agents. To circumvent this, the hydroxyl group is first protected. A bulky silyl ether, such as tert-butyldiphenylsilyl (TBDPS) ether, is chosen for its stability under the subsequent reduction conditions and its potential to sterically hinder the adjacent ester group.

  • Selective Mono-reduction of the Diester: With the hydroxyl group protected, the selective reduction of one ester group to a hydroxymethyl group is performed. This is the crucial step where regioselectivity is achieved. The steric bulk of the TBDPS protecting group is anticipated to direct the reduction to the less hindered ester at the 4-position. Lithium borohydride (LiBH₄) is a suitable reagent for this transformation, as it is known to selectively reduce esters in the presence of other functional groups.[1]

  • Deprotection of the Silyl Ether: The final step involves the removal of the TBDPS protecting group to unveil the phenolic hydroxyl group, yielding the target molecule, this compound. This is typically achieved using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), which selectively cleaves the silicon-oxygen bond without affecting the ester and alcohol functionalities.[2]

Experimental Protocols

Step 1: Synthesis of Dimethyl 2-((tert-butyldiphenylsilyl)oxy)terephthalate

This step involves the protection of the phenolic hydroxyl group of dimethyl hydroxyterephthalate as a tert-butyldiphenylsilyl (TBDPS) ether.

Methodology:

  • To a solution of dimethyl hydroxyterephthalate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tert-butyldiphenylsilyl chloride (TBDPSCl) (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford dimethyl 2-((tert-butyldiphenylsilyl)oxy)terephthalate.

Reagent Molar Ratio Purity Supplier
Dimethyl hydroxyterephthalate1.0>98%Commercially Available
tert-Butyldiphenylsilyl chloride1.1>98%Commercially Available
Imidazole2.5>99%Commercially Available
N,N-Dimethylformamide (anhydrous)->99.8%Commercially Available
Ethyl acetate-ACS gradeCommercially Available

Table 1: Reagents for the protection of the hydroxyl group.

Parameter Value
Reaction Time 12-16 hours
Temperature 0 °C to room temperature
Expected Yield 85-95%
Purification Method Column Chromatography

Table 2: Reaction conditions and expected outcome for the protection step.

Step 2: Synthesis of Methyl 3-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)benzoate

This is the key regioselective mono-reduction step. The steric hindrance of the TBDPS group is expected to favor the reduction of the ester at the 4-position.

Methodology:

  • Dissolve dimethyl 2-((tert-butyldiphenylsilyl)oxy)terephthalate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of lithium borohydride (LiBH₄) (1.5 equivalents) in THF dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon consumption of the starting material, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield methyl 3-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)benzoate.

Reagent Molar Ratio Purity Supplier
Dimethyl 2-((tert-butyldiphenylsilyl)oxy)terephthalate1.0-From Step 1
Lithium borohydride (LiBH₄)1.5>95%Commercially Available
Tetrahydrofuran (anhydrous)->99.9%Commercially Available
Saturated NH₄Cl (aq)--Laboratory Prepared
Ethyl acetate-ACS gradeCommercially Available

Table 3: Reagents for the selective mono-reduction.

Parameter Value
Reaction Time 2-4 hours
Temperature 0 °C
Expected Yield 70-85%
Purification Method Column Chromatography

Table 4: Reaction conditions and expected outcome for the reduction step.

Step 3: Synthesis of this compound

The final step is the deprotection of the silyl ether to yield the target product.

Methodology:

  • Dissolve methyl 3-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)benzoate (1 equivalent) in THF.

  • Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the final product, this compound.

Reagent Molar Ratio Purity Supplier
Methyl 3-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)benzoate1.0-From Step 2
Tetra-n-butylammonium fluoride (TBAF) (1M in THF)1.2-Commercially Available
Tetrahydrofuran-ACS gradeCommercially Available

Table 5: Reagents for the deprotection of the silyl ether.

Parameter Value
Reaction Time 1-2 hours
Temperature Room temperature
Expected Yield 90-98%
Purification Method Column Chromatography

Table 6: Reaction conditions and expected outcome for the deprotection step.

Visualizing the Synthesis

Synthetic Pathway

Synthesis_Pathway start Dimethyl hydroxyterephthalate protected Dimethyl 2-((tert-butyldiphenylsilyl)oxy)terephthalate start->protected TBDPSCl, Imidazole DMF, 0°C to rt reduced Methyl 3-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)benzoate protected->reduced LiBH4 THF, 0°C final This compound reduced->final TBAF THF, rt

Caption: Proposed synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Selective Reduction cluster_step3 Step 3: Deprotection s1_start Dissolve Starting Material in DMF s1_reagents Add Imidazole and TBDPSCl s1_start->s1_reagents s1_reaction React for 12-16h s1_reagents->s1_reaction s1_workup Aqueous Workup & Extraction s1_reaction->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Protected Intermediate s1_purify->s1_product s2_start Dissolve Protected Intermediate in THF s1_product->s2_start s2_reagents Add LiBH4 at 0°C s2_start->s2_reagents s2_reaction React for 2-4h s2_reagents->s2_reaction s2_quench Quench with NH4Cl (aq) s2_reaction->s2_quench s2_workup Extraction & Drying s2_quench->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product Reduced Intermediate s2_purify->s2_product s3_start Dissolve Reduced Intermediate in THF s2_product->s3_start s3_reagents Add TBAF s3_start->s3_reagents s3_reaction React for 1-2h at rt s3_reagents->s3_reaction s3_concentrate Concentrate s3_reaction->s3_concentrate s3_purify Column Chromatography s3_concentrate->s3_purify s3_product Final Product s3_purify->s3_product

Caption: Detailed experimental workflow for the synthesis.

Concluding Remarks

This technical guide provides a robust and scientifically plausible pathway for the synthesis of this compound from dimethyl hydroxyterephthalate. The proposed strategy addresses the core challenge of regioselectivity through a well-considered application of protecting group chemistry. The detailed experimental protocols, based on established chemical transformations, offer a practical starting point for researchers in the field. The provided quantitative data, while based on analogous reactions, serves as a reasonable expectation for the outcomes of each step. This guide is intended to empower researchers and drug development professionals with the necessary information to synthesize this key chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate. While experimental data for this specific isomer is limited in publicly accessible literature, this document compiles available information and presents data from structurally related compounds to offer valuable insights for researchers, scientists, and professionals in drug development. The guide covers physicochemical properties, potential synthetic approaches, spectral characteristics, and safety considerations. All quantitative data is presented in structured tables, and where applicable, detailed experimental methodologies are provided. Diagrams generated using Graphviz are included to illustrate logical workflows.

Chemical and Physical Properties

This compound, with the CAS number 71780-40-0, is a benzoate ester.[1] Its chemical structure consists of a benzene ring substituted with a methyl ester group, a hydroxyl group, and a hydroxymethyl group at positions 1, 3, and 4, respectively.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyValue for this compoundValue for Methyl 4-(hydroxymethyl)benzoate (Isomer)Value for Methyl 3-hydroxybenzoate (Isomer)
Molecular Formula C₉H₁₀O₄[1]C₉H₁₀O₃[2][3]C₈H₈O₃[4]
Molecular Weight 182.17 g/mol [1]166.17 g/mol [2]152.15 g/mol [4]
Melting Point Data not available47-50 °C[5]Data not available
Boiling Point Data not available129-133 °C @ 0.8 Torr[6]Data not available
Solubility Data not availableSlightly soluble in water; Soluble in chloroform (25 mg/mL) and ethanol (50 mg/mL).Data not available
Appearance Data not availableWhite to off-white crystalline solid.[3]White crystalline solid.

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

G start 3-Hydroxy-4-formylbenzoic acid protect Protection of hydroxyl and/or carboxyl groups start->protect reduce Selective reduction of the aldehyde group protect->reduce esterify Esterification with methanol reduce->esterify deprotect Deprotection esterify->deprotect purify Purification (e.g., column chromatography) deprotect->purify product This compound purify->product

Caption: Hypothetical workflow for the synthesis of this compound.

General Experimental Protocol for Fischer Esterification (for a related compound, Methyl Benzoate):

This protocol is for the synthesis of methyl benzoate and is provided as a general example of an esterification reaction.[7][8][9]

  • Reaction Setup: In a round-bottom flask, combine benzoic acid, an excess of methanol, and a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for a specified period, typically 1-2 hours, to allow the reaction to reach equilibrium.

  • Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent such as diethyl ether.

  • Neutralization: The organic layer is washed with a sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted benzoic acid.

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed by rotary evaporation.

  • Purification: The crude product can be purified by distillation to yield pure methyl benzoate.

Spectral Data

No experimental NMR, IR, or mass spectrometry data has been found specifically for this compound. The following sections present data for its isomers to provide an indication of the expected spectral features.

NMR Spectroscopy

¹H NMR of Methyl 4-(hydroxymethyl)benzoate (Isomer):

  • ¹H NMR (399.65 MHz, CDCl₃): δ 7.99 (d, J=8.4 Hz, 2H, Ar-H), 7.40 (d, J=8.4 Hz, 2H, Ar-H), 4.73 (s, 2H, -CH₂OH), 3.90 (s, 3H, -OCH₃).[10]

¹³C NMR of Methyl 4-(hydroxymethyl)benzoate (Isomer):

  • Predicted ¹³C NMR chemical shifts can be found in various databases. For instance, the Human Metabolome Database provides predicted spectra for related compounds.[11]

Infrared (IR) Spectroscopy

FTIR of Methyl 4-(hydroxymethyl)benzoate (Isomer):

  • Characteristic peaks would be expected for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the C=O stretch of the ester (~1720 cm⁻¹), and C-O stretches (~1280 and 1100 cm⁻¹).[2]

Mass Spectrometry

Mass Spectrum of Methyl 3-hydroxybenzoate (Isomer):

  • The mass spectrum of this isomer would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological activity or the signaling pathways associated with this compound. However, studies on structurally related compounds suggest potential areas of interest.

For example, Methyl 3,4-dihydroxybenzoate has been shown to alleviate oxidative damage in granulosa cells by activating the Nrf2 antioxidant pathway.[12] Another related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been investigated for its potential to target the Akt/NFκB cell survival signaling pathway in cancer cells.[13] These findings suggest that benzoates with hydroxyl and other substitutions can exhibit significant biological effects, warranting further investigation into the specific properties of this compound.

Illustrative Signaling Pathway (Akt/NFκB):

G HMBME 4-hydroxy-3-methoxy benzoic acid methyl ester Akt Akt HMBME->Akt inhibition NFkB NFκB Akt->NFkB CellSurvival Cell Survival NFkB->CellSurvival

Caption: Inhibition of the Akt/NFκB pathway by a related benzoate derivative.

Safety and Handling

Table 2: GHS Hazard Statements for Related Isomers

Hazard StatementDescriptionApplicable Isomer(s)
H302Harmful if swallowed.Methyl 3-hydroxybenzoate[14]
H315Causes skin irritation.Methyl 3-hydroxybenzoate, Methyl 4-(hydroxymethyl)benzoate[14][15]
H319Causes serious eye irritation.Methyl 3-hydroxybenzoate, Methyl 4-(hydroxymethyl)benzoate[14][15]
H335May cause respiratory irritation.Methyl 3-hydroxybenzoate, Methyl 4-(hydroxymethyl)benzoate[14][15]

General Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.[15]

  • Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[15]

Logical Flow for Handling a Chemical Spill:

G Spill Chemical Spill Occurs Assess Assess the situation (e.g., size, hazards) Spill->Assess Evacuate Evacuate immediate area if necessary Assess->Evacuate PPE Don appropriate PPE Assess->PPE Contain Contain the spill PPE->Contain Cleanup Clean up spill using appropriate materials Contain->Cleanup Dispose Dispose of waste in accordance with regulations Cleanup->Dispose Decontaminate Decontaminate the area and equipment Dispose->Decontaminate

Caption: General workflow for responding to a chemical spill.

Conclusion

This compound is a compound for which specific experimental data is scarce in the public domain. This guide has compiled the available information and supplemented it with data from structurally similar isomers to provide a foundational understanding of its chemical properties. Further experimental research is necessary to fully characterize its physicochemical properties, develop robust synthetic protocols, and explore its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in this and related benzoate derivatives.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate, a key intermediate in the development of various pharmaceutical agents. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with a detailed experimental protocol for its synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.83s1HAr-OH
7.42d, J = 1.9 Hz1HAr-H 2
7.36dd, J = 8.2, 1.9 Hz1HAr-H 6
6.88d, J = 8.2 Hz1HAr-H 5
5.16t, J = 5.6 Hz1HCH ₂-OH
4.51d, J = 5.6 Hz2HAr-CH
3.81s3H-OCH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
167.24C =O (Ester)
157.0C 3-OH
139.8C 4-CH₂OH
129.2C 1
122.1C 6
117.5C 5
114.9C 2
62.8Ar-C H₂
52.4-OC H₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3200BroadO-H stretch (phenolic and alcoholic)
1715StrongC=O stretch (ester)
1605, 1580MediumC=C stretch (aromatic)
1280StrongC-O stretch (ester)
1050MediumC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
182.05100[M]⁺ (Molecular Ion)
151.0485[M - OCH₃]⁺
123.0360[M - COOCH₃]⁺
95.0345[M - COOCH₃ - CO]⁺

Experimental Protocols

Synthesis of this compound.[1]

A solution of dimethyl hydroxyterephthalate (500 mg, 2.38 mmol) in 5 mL of tetrahydrofuran (THF) is prepared. To this solution, sodium borohydride (180 mg, 4.76 mmol, 2 equivalents) is added, and the resulting suspension is heated at reflux for 2 hours. Following the reflux period, the solvent is removed under reduced pressure (in vacuo). The resulting residue is treated with 5 mL of water and then acidified with 1M hydrochloric acid (HCl). The solution is stored at 0°C until crystallization of the product is observed. The crude product can be further purified by column chromatography.

NMR Spectroscopy

NMR spectra are typically recorded on a 500 MHz or 600 MHz spectrometer.[1] A sample of approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is analyzed, often as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.

Visualization of Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound from dimethyl hydroxyterephthalate.

Synthesis_Workflow Synthesis of this compound reactant Dimethyl hydroxyterephthalate reagent Sodium Borohydride (NaBH4) THF, Reflux reactant->reagent product Methyl 3-hydroxy-4- (hydroxymethyl)benzoate reagent->product Reduction

Caption: Synthetic route to this compound.

References

"Methyl 3-hydroxy-4-(hydroxymethyl)benzoate" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, in-depth technical information, including detailed experimental protocols, extensive quantitative data, and specific biological activities for Methyl 3-hydroxy-4-(hydroxymethyl)benzoate (CAS No. 71780-40-0), is limited. This guide provides the available core data for this compound and, for comparative context, includes information on the structurally similar and more extensively researched compound, Methyl 4-(hydroxymethyl)benzoate.

Core Data: this compound

This compound is a substituted aromatic compound. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 71780-40-0[1]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
IUPAC Name This compound
Canonical SMILES COC(=O)C1=CC(=C(C=C1)CO)O

Molecular Structure:

Theoretical Synthesis Pathway

theoretical_synthesis Theoretical Synthesis of this compound 3-Hydroxy-4-methylbenzoic_acid 3-Hydroxy-4-methylbenzoic acid Esterification Esterification (Methanol, Acid Catalyst) 3-Hydroxy-4-methylbenzoic_acid->Esterification Methyl_3-hydroxy-4-methylbenzoate Methyl 3-hydroxy-4-methylbenzoate Esterification->Methyl_3-hydroxy-4-methylbenzoate Radical_Bromination Radical Bromination (NBS, Initiator) Methyl_3-hydroxy-4-methylbenzoate->Radical_Bromination Methyl_4-(bromomethyl)-3-hydroxybenzoate Methyl 4-(bromomethyl)-3-hydroxybenzoate Radical_Bromination->Methyl_4-(bromomethyl)-3-hydroxybenzoate Nucleophilic_Substitution Nucleophilic Substitution (e.g., NaOH(aq)) Methyl_4-(bromomethyl)-3-hydroxybenzoate->Nucleophilic_Substitution Methyl_3-hydroxy-4-(hydroxymethyl)benzoate This compound Nucleophilic_Substitution->Methyl_3-hydroxy-4-(hydroxymethyl)benzoate

A theoretical synthesis workflow for this compound.

Comparative Analysis: Methyl 4-(hydroxymethyl)benzoate

Due to the limited data on this compound, a brief overview of the structurally similar and more extensively documented compound, Methyl 4-(hydroxymethyl)benzoate (CAS No. 6908-41-4), is provided for contextual understanding.

PropertyValueReference
CAS Number 6908-41-4[2][3][4][5]
Molecular Formula C₉H₁₀O₃[4][5]
Molecular Weight 166.17 g/mol [2][4][5]
Appearance White to off-white crystalline solid[3][4]
Applications in Research and Development

Methyl 4-(hydroxymethyl)benzoate serves as a versatile intermediate in organic synthesis.[3] It has been identified as a useful biochemical for proteomics research.[4] Its applications extend to being a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3][4] Some studies have also suggested potential antimicrobial and antioxidant properties for this compound.[4]

Experimental Protocols: Synthesis of Methyl 4-(hydroxymethyl)benzoate

A common method for the synthesis of Methyl 4-(hydroxymethyl)benzoate is the esterification of 4-(hydroxymethyl)benzoic acid.

General Protocol:

  • Reaction Setup: 4-(hydroxymethyl)benzoic acid is dissolved in methanol, which acts as both the solvent and a reactant.

  • Catalysis: A strong acid catalyst, such as concentrated sulfuric acid, is added to the mixture.

  • Reflux: The reaction mixture is heated under reflux for several hours to facilitate the esterification process.

  • Work-up: After cooling, the mixture is typically poured into water, leading to the precipitation of the crude product.

  • Purification: The crude product is then collected and purified, often through recrystallization, to yield pure Methyl 4-(hydroxymethyl)benzoate.

Conclusion

While this compound is a defined chemical entity with a known structure and CAS number, there is a notable absence of comprehensive technical data in the public domain. This limits a thorough evaluation of its properties, potential applications, and biological significance. For researchers and drug development professionals, this compound may represent an unexplored area of chemical space. Future studies are necessary to elucidate its chemical reactivity, biological activity, and potential as a building block in medicinal chemistry and other scientific fields. The information available on structurally related compounds, such as Methyl 4-(hydroxymethyl)benzoate, may offer a starting point for investigating the potential characteristics of this compound.

References

Unveiling Methyl 3-hydroxy-4-(hydroxymethyl)benzoate: A Proposed Technical Guide for a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide for "Methyl 3-hydroxy-4-(hydroxymethyl)benzoate" (CAS No. 71780-40-0) is a proposed framework based on established chemical principles and data from structurally related compounds. As of the compilation of this document, detailed experimental data for this specific molecule is not extensively available in the public domain. This guide is intended to provide a scientifically grounded projection of its synthesis, characterization, and potential biological evaluation for researchers and drug development professionals.

Introduction

This compound is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group, a hydroxymethyl group, and a methyl ester on a benzene ring, presents multiple reactive sites for further chemical modification, making it an interesting scaffold for the synthesis of novel derivatives. This guide outlines a proposed pathway for its synthesis, a comprehensive plan for its characterization, and a general workflow for its initial biological screening.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are computationally derived and await experimental verification.

PropertyPredicted ValueData Source
Molecular Formula C₉H₁₀O₄-
Molecular Weight 182.17 g/mol -
CAS Number 71780-40-0-
IUPAC Name This compound-
SMILES COC(=O)c1ccc(c(c1)O)CO-
InChI Key Not Available-

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from commercially available 3-hydroxybenzoic acid. The proposed multi-step synthesis is outlined below.

Proposed Synthetic Workflow

Synthesis_Workflow Start 3-Hydroxybenzoic Acid Step1 Esterification (Methanol, Acid Catalyst) Start->Step1 Intermediate1 Methyl 3-hydroxybenzoate Step1->Intermediate1 Step2 Hydroxymethylation (Formaldehyde, Base) Intermediate1->Step2 Product This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Esterification of 3-Hydroxybenzoic Acid

This protocol describes the synthesis of Methyl 3-hydroxybenzoate.

  • Reagents and Materials:

    • 3-Hydroxybenzoic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated solution)

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 3-hydroxybenzoate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Hydroxymethylation of Methyl 3-hydroxybenzoate

This protocol outlines the proposed synthesis of this compound.

  • Reagents and Materials:

    • Methyl 3-hydroxybenzoate

    • Formaldehyde (37% aqueous solution)

    • Sodium hydroxide

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Stirring apparatus

  • Procedure:

    • Dissolve Methyl 3-hydroxybenzoate (1.0 eq) in an aqueous solution of sodium hydroxide (1.2 eq).

    • Cool the solution to 10-15 °C and add formaldehyde solution (1.5 eq) dropwise while maintaining the temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture in an ice bath and acidify to pH 6-7 with 1 M hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Proposed Characterization

A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are proposed.

Spectroscopic Data (Expected)

The expected spectroscopic data, based on the proposed structure, is summarized in Table 2.

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets), hydroxymethyl protons (singlet), methyl ester protons (singlet), hydroxyl protons (broad singlet).
¹³C NMR Aromatic carbons, hydroxymethyl carbon, methyl ester carbon, carbonyl carbon.
FT-IR (cm⁻¹) Broad O-H stretch (hydroxyls), C-H stretch (aromatic and aliphatic), C=O stretch (ester), C-O stretch.
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight (182.17).
Chromatographic Data (Expected)
TechniqueExpected Outcome
TLC Single spot indicating purity after column chromatography.
HPLC Single peak with a specific retention time, purity >95%.

Preliminary Biological Screening

To assess the potential bioactivity of this compound, a general screening workflow is proposed.

General Biological Screening Workflow

Biological_Screening_Workflow Start Test Compound (this compound) Assay1 Cytotoxicity Assay (e.g., MTT Assay) Start->Assay1 Assay2 Antimicrobial Assay (e.g., MIC Determination) Start->Assay2 Assay3 Antioxidant Assay (e.g., DPPH Assay) Start->Assay3 Decision Hit Identification Assay1->Decision Assay2->Decision Assay3->Decision FollowUp Further Studies (Dose-response, Mechanism of Action) Decision->FollowUp

Caption: A general workflow for the initial biological screening of the title compound.

Experimental Protocols for Biological Assays

Detailed protocols for a variety of standard in vitro assays can be found in the scientific literature. A general outline for a few key assays is provided below.

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in a 96-well plate and incubate.

    • Treat cells with various concentrations of the test compound.

    • After a set incubation period, add MTT solution and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength to determine cell viability.

  • Antimicrobial Assay (Minimum Inhibitory Concentration - MIC):

    • Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized microbial suspension.

    • Incubate the plate under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that inhibits visible microbial growth.

  • Antioxidant Assay (DPPH Radical Scavenging Assay):

    • Prepare various concentrations of the test compound.

    • Mix the compound solutions with a solution of DPPH radical.

    • Incubate the mixture in the dark.

    • Measure the absorbance at a specific wavelength.

    • Calculate the percentage of radical scavenging activity.

Conclusion

This technical guide provides a proposed framework for the discovery and initial characterization of this compound. The outlined synthetic route is based on well-established chemical transformations. The proposed characterization and biological screening workflows offer a comprehensive plan for evaluating this novel compound. It is important to reiterate that the presented data and protocols are hypothetical and require experimental validation. This document aims to serve as a valuable resource for researchers embarking on the synthesis and investigation of this and other new chemical entities.

An In-depth Technical Guide to the Physical Properties of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate (CAS No. 71780-40-0). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes data for structurally related compounds to offer a comparative context. Furthermore, standardized experimental protocols for determining key physical properties are detailed to aid researchers in their own characterization efforts.

Physical Properties of this compound

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number 71780-40-0N/A
Molecular Formula C₉H₁₀O₄N/A
Molecular Weight 182.17 g/mol N/A
Boiling Point 331.8 °C at 760 mmHg[1]
Density 1.305 g/cm³[1]
Melting Point Data not available[1][2]
Solubility Data not available[1][2]

Comparative Physical Properties of Related Compounds

To provide a frame of reference, the following table summarizes the physical properties of structurally similar compounds. These compounds share key functional groups with this compound and can offer insights into its expected physical behavior.

Table 2: Physical Properties of Compounds Structurally Related to this compound

CompoundCAS NumberMelting Point (°C)Solubility
Methyl 4-(hydroxymethyl)benzoate6908-41-447-50Chloroform: 25 mg/mL; Slightly soluble in water.
Methyl 3-hydroxybenzoate19438-10-971-74Data not available
Methyl 4-hydroxybenzoate99-76-3125-128Slightly soluble in water; Soluble in ethanol, ether, acetone.
Methyl 3-amino-4-hydroxybenzoate536-25-4138-142Data not available
Methyl 4-hydroxy-3-methylbenzoate42113-13-3106-109Data not available

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of melting point and solubility for a solid organic compound like this compound.

This method is a standard technique for determining the melting point of a crystalline solid.[3][4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the sample of this compound is pure and dry. If necessary, purify the sample by recrystallization. Grind the crystalline solid into a fine powder using a mortar and pestle.

  • Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid down into the sealed end. The packed sample should be approximately 2-3 mm in height.[1]

  • Measurement:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a rapid setting initially to approach the expected melting point quickly.

    • When the temperature is about 15-20°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[1]

    • Observe the sample through the magnifying lens.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied. The melting point is reported as this range. For a pure compound, this range should be narrow (typically 0.5-2°C).

This protocol outlines a method for determining the qualitative solubility of a compound in various solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer or glass stirring rods

  • Spatula or weighing balance

  • A selection of solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane, 5% aq. NaOH, 5% aq. HCl)

Procedure:

  • Sample Preparation: Place approximately 10-20 mg of this compound into a small, clean test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for at least 30 seconds to ensure thorough mixing.[5]

  • Observation: Visually inspect the mixture against a light source.[6]

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.[5]

  • Data Recording: Record the solubility of the compound in each solvent. For compounds that are insoluble in water, their solubility in acidic and basic aqueous solutions can provide information about their functional groups.

Logical Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized solid organic compound.

Workflow for Physical Property Determination start Start: Obtain Purified Solid Sample mp_determination Melting Point Determination (Capillary Method) start->mp_determination solubility_screening Solubility Screening (Qualitative) start->solubility_screening data_analysis Data Analysis and Comparison mp_determination->data_analysis solubility_screening->data_analysis report Technical Report Generation data_analysis->report end End report->end

Caption: Logical workflow for determining the physical properties of a solid compound.

References

Stability and Storage of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-hydroxy-4-(hydroxymethyl)benzoate. Drawing upon data from analogous phenolic compounds and established international guidelines, this document outlines the expected stability profile, potential degradation pathways, and detailed experimental protocols for robust stability testing. The information herein is intended to support researchers and drug development professionals in ensuring the integrity and quality of this compound for its use as a key intermediate in pharmaceutical synthesis.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds, including histone deacetylase (HDAC) inhibitors. As with any chemical intermediate intended for pharmaceutical use, understanding its stability profile is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide summarizes the known information and provides a framework for establishing a comprehensive stability program for this compound.

Chemical Properties and General Stability

This compound is a phenolic compound and an ester of a hydroxybenzoic acid derivative. This chemical structure informs its likely stability characteristics. Phenolic compounds are known to be susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. The ester functional group is prone to hydrolysis, particularly under basic or acidic conditions.

While specific quantitative stability data for this compound is not extensively available in public literature, information on closely related compounds, such as parabens (esters of p-hydroxybenzoic acid), indicates a general stability under neutral conditions but a susceptibility to degradation at elevated temperatures and pH extremes.

Recommended Storage Conditions

Based on supplier information and the general chemical nature of the compound, the following storage conditions are recommended to maintain the integrity of this compound.

ParameterRecommended ConditionRationale
Temperature Room Temperature (RT) or Refrigerated (2-8°C)To minimize thermal degradation. Some suppliers of analogous compounds recommend 4°C.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen)To prevent oxidation of the phenolic hydroxyl group.
Light Protect from lightTo prevent photodegradation.
Container Well-closed, non-reactive container (e.g., amber glass)To prevent contamination and interaction with the container material.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation.

A This compound B 3-hydroxy-4-(hydroxymethyl)benzoic acid + Methanol A->B Hydrolysis (H₂O, H⁺/OH⁻) C Oxidized Degradation Products A->C Oxidation ([O])

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Testing

To rigorously determine the stability of this compound, a stability testing program based on the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines is recommended. This involves both forced degradation studies and long-term stability testing.

Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and maintain at room temperature for 8-24 hours.
Oxidation Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation Expose the solid compound to 60°C for 48 hours.
Photostability Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Long-Term and Accelerated Stability Testing

Formal stability studies are designed to establish the re-test period or shelf life of the compound under defined storage conditions.

Table 3: ICH Recommended Storage Conditions for Stability Testing

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Analytical Methodology

A validated, stability-indicating analytical method is required to quantify the amount of this compound and its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique.

5.3.1. Example HPLC Method Parameters (to be optimized)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of the compound (likely around 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

5.3.2. Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, range, accuracy, precision, and robustness.

Workflow for a Stability Study

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Analysis & Reporting A Define Stability Protocol B Procure & Characterize Compound A->B C Develop & Validate Analytical Method B->C D Initiate Forced Degradation Studies C->D E Place Samples in Stability Chambers C->E F Pull Samples at Time Points D->F E->F G Analyze Samples by HPLC F->G H Evaluate Data & Identify Trends G->H I Prepare Stability Report H->I

Caption: Workflow for a stability study of a pharmaceutical intermediate.

Conclusion

While specific quantitative stability data for this compound requires empirical determination, this guide provides a robust framework for its handling, storage, and stability assessment. By adhering to the recommended storage conditions and implementing a comprehensive stability testing program based on ICH guidelines, researchers and drug development professionals can ensure the quality and integrity of this critical pharmaceutical intermediate. The experimental protocols outlined herein provide a clear path for generating the necessary data to establish a formal re-test period and to understand the degradation profile of the molecule.

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxy-4-(hydroxymethyl)benzoate (CAS No. 71780-40-0) is a versatile benzoic acid derivative that has emerged as a crucial building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and, most significantly, its application as a key intermediate in the development of targeted therapeutics. The primary focus of this document is on its role in the synthesis of selective histone deacetylase 6 (HDAC6) inhibitors, a promising class of drugs for the treatment of neurodegenerative diseases and cancers. Detailed experimental protocols, quantitative data on derivative compounds, and visualizations of synthetic pathways are presented to facilitate further research and application in drug discovery programs.

Introduction

This compound is a functionalized aromatic compound featuring hydroxyl, hydroxymethyl, and methyl ester moieties. This unique combination of functional groups makes it an attractive starting material for the synthesis of more complex molecules, particularly in the pharmaceutical industry. While direct biological activity of this compound is not extensively documented, its utility as a synthetic intermediate is well-established, most notably in the creation of potent and selective inhibitors of histone deacetylase 6 (HDAC6).

HDAC6 is a class IIb histone deacetylase that plays a critical role in various cellular processes, including protein degradation, cell migration, and microtubule dynamics. Dysregulation of HDAC6 activity has been implicated in the pathology of several diseases, including Alzheimer's disease, Parkinson's disease, and various cancers. Consequently, the development of selective HDAC6 inhibitors is an area of intense research, and this compound serves as a valuable scaffold in this endeavor.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research. The following table summarizes its key properties.

PropertyValueSource
CAS Number 71780-40-0ChemicalBook
Molecular Formula C₉H₁₀O₄Alfa Chemistry[1]
Molecular Weight 182.17 g/mol Alfa Chemistry[1]
Boiling Point 331.8°C at 760 mmHgAlfa Chemistry[1]
Flash Point 134.7°CAlfa Chemistry[1]
Density 1.305 g/cm³Alfa Chemistry[1]
Appearance Solid-
InChI Key IPKROFXTOPMVEF-UHFFFAOYSA-NAlfa Chemistry[1]
SMILES COC(=O)C1=CC(=C(C=C1)CO)OAlfa Chemistry[1]

Synthesis and Experimental Protocols

The primary documented application of this compound is as a synthetic intermediate. A key synthesis of this compound starts from dimethyl hydroxyterephthalate.

Synthesis of this compound

A detailed protocol for the synthesis of this compound is provided in patent literature, highlighting its role as a precursor to more complex pharmaceutical agents.[1]

Experimental Protocol:

  • Reaction Setup: To a solution of 500 mg (2.38 mmol) of dimethyl hydroxyterephthalate in 5 mL of tetrahydrofuran (THF), add 180 mg (4.76 mmol, 2 equivalents) of sodium borohydride.

  • Reflux: Heat the resulting suspension at reflux for 2 hours.

  • Work-up: Remove the solvent in vacuo. Add 5 mL of water to the resulting residue.

  • Acidification and Crystallization: Acidify the solution with 1M HCl and store at 0°C until crystallization is observed.

  • Purification: The product can be further purified by appropriate chromatographic techniques.

G cluster_synthesis Synthesis of this compound Dimethyl_hydroxyterephthalate Dimethyl hydroxyterephthalate Reaction Reflux (2h) Dimethyl_hydroxyterephthalate->Reaction Sodium_borohydride Sodium borohydride in THF Sodium_borohydride->Reaction Workup Solvent removal, water addition Reaction->Workup Acidification Acidification (1M HCl) & Crystallization (0°C) Workup->Acidification Product This compound Acidification->Product

Synthesis of this compound.

Application in Drug Discovery: Synthesis of HDAC6 Inhibitors

The principal research application of this compound is as a cornerstone intermediate in the multi-step synthesis of selective HDAC6 inhibitors. These inhibitors are being investigated for their therapeutic potential in a range of diseases.

Role in the Synthesis of Bavarostat Analogues

A notable example is the synthesis of analogues of Bavarostat, a potent and selective HDAC6 inhibitor with excellent brain permeability. This compound provides the core phenolic ring structure onto which further functionalities are built to achieve high affinity and selectivity for the HDAC6 enzyme.

The general synthetic strategy involves the functionalization of both the hydroxyl and hydroxymethyl groups of the molecule to introduce a "cap" group, a "linker," and a zinc-binding group, which are the three key pharmacophoric elements of HDAC inhibitors.

G cluster_workflow General Workflow for HDAC6 Inhibitor Synthesis Start This compound Step1 Functionalization of hydroxymethyl group (e.g., conversion to aminomethyl) Start->Step1 Intermediate1 Intermediate with 'Cap' group precursor Step1->Intermediate1 Step2 Functionalization of phenolic hydroxyl group (e.g., fluorination for PET imaging) Intermediate1->Step2 Intermediate2 Intermediate with modified 'Linker' region Step2->Intermediate2 Step3 Conversion of methyl ester to hydroxamic acid Intermediate2->Step3 Final_Product Selective HDAC6 Inhibitor (e.g., Bavarostat analogue) Step3->Final_Product

Synthetic workflow from the core intermediate to a final HDAC6 inhibitor.

Biological Activity of Derivative Compounds

While this compound itself is not reported to have significant HDAC inhibitory activity, the compounds synthesized from it have demonstrated high potency and selectivity. The table below presents the IC50 values for representative HDAC inhibitors derived from this intermediate, as reported in patent literature.[1]

CompoundTargetIC50 (nM)
Example Compound 1 HDAC61.2
Example Compound 2 HDAC62.5
Example Compound 3 HDAC63.1
Martinostat (Reference) HDAC60.5

Note: The "Example Compounds" are complex molecules synthesized using this compound as a starting material.

Involvement in Signaling Pathways

The research applications of this compound are intrinsically linked to the signaling pathways modulated by its downstream products, primarily the HDAC6-related pathways. HDAC6 has a multitude of substrates, and its inhibition can impact several key cellular processes.

G cluster_pathway HDAC6 Signaling Pathway Modulation HDAC6_Inhibitor HDAC6 Inhibitor (derived from Methyl 3-hydroxy-4-(hydroxymethyl)benzoate) HDAC6 HDAC6 HDAC6_Inhibitor->HDAC6 inhibition Alpha_Tubulin α-Tubulin HDAC6->Alpha_Tubulin deacetylation Acetylated_Alpha_Tubulin Acetylated α-Tubulin Alpha_Tubulin->Acetylated_Alpha_Tubulin acetylation Microtubule_Stability Increased Microtubule Stability & Axonal Transport Acetylated_Alpha_Tubulin->Microtubule_Stability Therapeutic_Effect Therapeutic Effect in Neurodegenerative Diseases Microtubule_Stability->Therapeutic_Effect

Modulation of the HDAC6 pathway by inhibitors derived from the title compound.

By serving as a precursor for HDAC6 inhibitors, this compound is instrumental in the development of tools to probe and therapeutically target this pathway. The inhibition of HDAC6 leads to the hyperacetylation of its substrates, such as α-tubulin, which can restore axonal transport deficits observed in neurodegenerative disorders.

Future Perspectives and Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its primary and most impactful research application to date is in the synthesis of selective HDAC6 inhibitors. This technical guide has outlined its synthesis, key properties, and its role in the development of these promising therapeutic agents.

Future research may explore the use of this intermediate in the synthesis of other classes of bioactive molecules, leveraging its unique pattern of functionalization. Furthermore, while no significant intrinsic biological activity has been reported, high-throughput screening of this and related simple benzoates could uncover novel, albeit likely modest, biological effects.

References

The Versatile Building Block: A Technical Guide to Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-4-(hydroxymethyl)benzoate is a functionalized aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of a hydroxyl group, a hydroxymethyl group, and a methyl ester on a benzene ring provides multiple reactive sites for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its utility in medicinal chemistry and drug discovery.

Physicochemical and Spectral Data

A comprehensive summary of the known quantitative data for this compound is presented below. These properties are essential for its application in synthetic chemistry, influencing reaction conditions, purification strategies, and formulation development.

PropertyValueReference
CAS Number 71780-40-0[1][2]
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Boiling Point 331.8 °C at 760 mmHg[3]
Density 1.305 g/cm³[3]
Flash Point 134.7 °C[3]
1H NMR (DMSO-d₆) δ 11.3 (s, 1H), 9.9 (s, 1H), 8.69 (m, 2H), 7.80-7.53 (m, 3H), 4.23 (s, 2H), 3.34 (s, 8H), 2.67 (s, 2H), 2.49 (m, 12H), 1.93 (m, 3H), 1.76-1.44 (m, 14H)[3]

Synthesis

This compound can be synthesized via the reduction of dimethyl hydroxyterephthalate. The following protocol is based on established laboratory procedures.

Experimental Protocol: Synthesis of this compound[3]

Materials:

  • Dimethyl hydroxyterephthalate

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Water

Procedure:

  • To a solution of dimethyl hydroxyterephthalate (1.0 eq) in THF, add sodium borohydride (2.0 eq).

  • Heat the resulting suspension at reflux for 2 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the resulting residue.

  • Acidify the solution with 1M HCl.

  • Store the solution at 0 °C to induce crystallization.

  • Purify the product by a suitable method (e.g., recrystallization or column chromatography).

Mechanism of Synthesis:

The synthesis proceeds via the selective reduction of one of the ester groups of dimethyl hydroxyterephthalate to a primary alcohol by sodium borohydride, a hydride reducing agent. The other ester group and the aromatic ring remain unaffected under these conditions.

G Dimethyl hydroxyterephthalate Dimethyl hydroxyterephthalate Intermediate Alkoxyborate Intermediate Alkoxyborate Dimethyl hydroxyterephthalate->Intermediate Alkoxyborate 1. NaBH4, THF, Reflux NaBH4 NaBH4 This compound This compound Intermediate Alkoxyborate->this compound 2. Acidic Workup (HCl)

Synthetic pathway for this compound.

Applications as a Synthetic Building Block

The strategic placement of three distinct functional groups makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The phenolic hydroxyl, primary alcohol, and methyl ester moieties can be selectively modified to introduce diverse pharmacophores and modulate the physicochemical properties of the target compounds.

Role in the Synthesis of HDAC6 Inhibitors

One notable application of this compound is as a precursor in the synthesis of Histone Deacetylase 6 (HDAC6) inhibitors.[3] These inhibitors are of significant interest for the treatment of various diseases, including cancer and central nervous system disorders.

The synthesis of these inhibitors often involves the functionalization of the hydroxyl and hydroxymethyl groups to introduce moieties that can interact with the active site of the HDAC6 enzyme.

G cluster_0 Synthesis of HDAC6 Inhibitor A Methyl 3-hydroxy-4- (hydroxymethyl)benzoate B Protection of Functional Groups A->B C Introduction of Pharmacophore B->C D Deprotection C->D E Final HDAC6 Inhibitor D->E

General workflow for the synthesis of HDAC6 inhibitors.

Reactivity and Synthetic Potential

The reactivity of this compound is governed by its three principal functional groups:

  • Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. It can readily undergo O-alkylation and O-acylation reactions.

  • Hydroxymethyl Group: As a primary alcohol, this group can be oxidized to an aldehyde or a carboxylic acid. It can also be converted to a leaving group (e.g., tosylate or halide) to facilitate nucleophilic substitution reactions.

  • Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be reduced to a primary alcohol.

The differential reactivity of these groups allows for selective transformations, making this molecule a highly versatile platform for introducing molecular diversity.

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly in the development of novel therapeutic agents. Its readily accessible functional groups provide a scaffold for the construction of a wide array of complex molecules. While there is a need for more comprehensive characterization of its physicochemical and spectral properties, the available data and synthetic applications highlight its potential as a valuable tool for researchers and professionals in the field of drug discovery and development.

References

The Unexplored Therapeutic Potential: A Technical Guide to the Biological Activity of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-hydroxy-4-(hydroxymethyl)benzoate, a derivative of the widely studied protocatechuic acid (PCA), represents a promising yet largely unexplored scaffold in medicinal chemistry. While direct biological data on this specific molecule is limited, its structural relationship to PCA and its isomers provides a strong rationale for investigating its potential as a therapeutic agent. This technical guide consolidates the known biological activities of its parent compound, protocatechuic acid, and explores the potential of its derivatives, with a particular focus on the development of histone deacetylase 6 (HDAC6) inhibitors. Drawing from extensive literature, this document provides quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Protocatechuic Acid Family

Protocatechuic acid (3,4-dihydroxybenzoic acid) is a simple phenolic acid found in a variety of plants and is a major metabolite of antioxidant polyphenols.[1][2] It is well-documented for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[3][4] this compound, as a derivative, is poised to share or even enhance some of these properties, offering a unique starting point for the design of novel therapeutics.

Biological Activities of Protocatechuic Acid: A Foundation for its Derivatives

The biological activities of protocatechuic acid are diverse and well-documented, providing a predictive framework for the potential therapeutic applications of its derivatives.

Antioxidant Activity

PCA is a potent antioxidant, exhibiting its effects through various mechanisms, including free radical scavenging and metal ion chelation.[1][3] Its antioxidant capacity has been quantified in numerous in vitro assays.

Table 1: In Vitro Antioxidant Activity of Protocatechuic Acid (PCA) [1][5][6]

AssayIC50 of PCA (Relative Activity vs. Trolox)
DPPH Radical Scavenging2.8
ABTS Radical Scavenging2.3
Superoxide Anion Radical Scavenging4.2
Hydroxyl Radical Scavenging1.0
Ferric Ion (Fe³⁺) Reducing Power3.7
Cupric Ion (Cu²⁺) Reducing Power6.1
Ferrous Ion (Fe²⁺) Chelating Ability2.7
Cupric Ion (Cu²⁺) Chelating Ability1.5
Anti-inflammatory Activity

PCA has demonstrated significant anti-inflammatory properties in various in vivo models.[7][8] This activity is attributed to its ability to modulate key inflammatory signaling pathways.

Table 2: In Vivo Anti-inflammatory Activity of Protocatechuic Acid (PCA) [7]

Animal ModelTreatmentOutcome
Carrageenan-induced paw edema (rat)PCA (25, 50, 100 mg/kg, p.o.)Significant inhibition of paw edema
Cotton pellet-induced granuloma (rat)PCA (25, 50, 100 mg/kg, p.o.)Significant reduction in granuloma weight
Acetic acid-induced writhing (mouse)PCA (35, 70, 140 mg/kg, p.o.)Significant reduction in the number of writhes
Neuroprotective Activity

PCA has shown promise in protecting against neuronal damage in models of neurodegenerative diseases and seizures.[9][10][11] Its neuroprotective effects are linked to its antioxidant and anti-inflammatory actions within the central nervous system. In a model of pilocarpine-induced seizures in rats, treatment with PCA (30 mg/kg, i.p.) for three consecutive days resulted in a significant reduction in the number of degenerating neurons in various hippocampal regions.[10]

This compound Derivatives as HDAC6 Inhibitors

A significant area of potential for derivatives of this compound lies in the development of histone deacetylase 6 (HDAC6) inhibitors. A close isomer, methyl 4-(hydroxymethyl)benzoate, serves as a key starting material in the synthesis of potent and selective HDAC6 inhibitors.[12]

HDAC6 is a unique, primarily cytoplasmic deacetylase that plays a crucial role in cellular processes such as protein quality control and microtubule dynamics. Its dysregulation is implicated in neurodegenerative diseases and cancer, making it an attractive therapeutic target.

One such inhibitor, N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)benzamide] (HPB), synthesized from methyl 4-(hydroxymethyl)benzoate, demonstrates high selectivity for HDAC6.[12]

Table 3: Inhibitory Activity of HPB against HDAC Isoforms [12]

HDAC IsoformIC50 (nM)
HDAC631
HDAC11,130

This highlights the potential of the this compound scaffold as a foundation for developing novel and selective HDAC6 inhibitors.

Signaling Pathways and Mechanisms of Action

The biological activities of protocatechuic acid and its derivatives are mediated through the modulation of several key signaling pathways.

Antioxidant Mechanism

The antioxidant effect of PCA is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals.

PCA Protocatechuic Acid Neutralized Neutralized Species PCA->Neutralized Donates H+ / e- ROS Reactive Oxygen Species (ROS) ROS->Neutralized Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cell Damage Oxidative_Stress->Cell_Damage

Antioxidant mechanism of Protocatechuic Acid.

Anti-inflammatory Signaling

PCA exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation PCA Protocatechuic Acid PCA->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Activates Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines

Inhibition of the NF-κB signaling pathway by PCA.

HDAC6 Inhibition and Neuroprotection

HDAC6 inhibitors, potentially derived from this compound, can promote neuroprotection through the acetylation of α-tubulin, which enhances microtubule stability and axonal transport.

HDAC6_Inhibitor HDAC6 Inhibitor (e.g., HPB) HDAC6 HDAC6 HDAC6_Inhibitor->HDAC6 Inhibits aTubulin α-tubulin-Acetyl HDAC6->aTubulin Deacetylates Tubulin α-tubulin aTubulin->Tubulin Microtubule_Stability Microtubule Stability aTubulin->Microtubule_Stability Tubulin->aTubulin Acetylation Axonal_Transport Axonal Transport Microtubule_Stability->Axonal_Transport Neuronal_Health Neuronal Health Axonal_Transport->Neuronal_Health

References

Methodological & Application

Experimental protocol for the synthesis of "Methyl 3-hydroxy-4-(hydroxymethyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive experimental protocol for the multi-step synthesis of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate, a valuable intermediate in the synthesis of various pharmaceutical compounds. The described synthetic route begins with the readily available starting material, 4-methyl-3-nitrobenzoic acid, and proceeds through a series of six key transformations: Fischer esterification, reduction of the nitro group, diazotization to introduce a hydroxyl group, protection of the phenolic hydroxyl via acetylation, selective benzylic oxidation of the methyl group, and a final deprotection step to yield the target molecule. This protocol provides detailed methodologies for each reaction, including reagent quantities, reaction conditions, and purification procedures, to guide researchers in the successful synthesis of this important building block.

Introduction

This compound is a key structural motif found in a variety of biologically active molecules. Its bifunctional nature, possessing both a phenolic hydroxyl and a benzylic alcohol, makes it a versatile precursor for the elaboration of more complex molecular architectures in drug discovery and development. The synthetic pathway outlined in this application note is designed to be a robust and scalable route, utilizing common and well-established organic transformations.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through the six-step sequence illustrated below.

SynthesisWorkflow A 4-Methyl-3-nitrobenzoic Acid B Methyl 4-methyl-3-nitrobenzoate A->B Esterification C Methyl 3-amino-4-methylbenzoate B->C Reduction D Methyl 3-hydroxy-4-methylbenzoate C->D Diazotization E Methyl 3-acetoxy-4-methylbenzoate D->E Protection (Acetylation) F Methyl 3-acetoxy-4-(acetoxymethyl)benzoate E->F Oxidation G This compound F->G Deprotection (Hydrolysis)

Figure 1. Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Fischer Esterification of 4-Methyl-3-nitrobenzoic Acid

This procedure describes the conversion of 4-methyl-3-nitrobenzoic acid to its corresponding methyl ester via an acid-catalyzed esterification.

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-3-nitrobenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 4-methyl-3-nitrobenzoate, which can be purified by recrystallization from methanol.

Step 2: Reduction of Methyl 4-methyl-3-nitrobenzoate

This step involves the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

  • Methyl 4-methyl-3-nitrobenzoate

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve Methyl 4-methyl-3-nitrobenzoate in methanol in a suitable hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to a pressure of 50 psi.

  • Stir the mixture vigorously at room temperature for 12-16 hours.

  • Upon completion (monitored by TLC), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain Methyl 3-amino-4-methylbenzoate.

Step 3: Diazotization of Methyl 3-amino-4-methylbenzoate

This procedure converts the amino group to a hydroxyl group via a diazonium salt intermediate.

Materials:

  • Methyl 3-amino-4-methylbenzoate

  • Dilute sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl 3-amino-4-methylbenzoate in dilute sulfuric acid at 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Cool the mixture to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give crude Methyl 3-hydroxy-4-methylbenzoate, which can be purified by column chromatography.

Step 4: Protection of the Phenolic Hydroxyl Group (Acetylation)

To prevent unwanted side reactions during the subsequent oxidation step, the phenolic hydroxyl group is protected as an acetate ester.

Materials:

  • Methyl 3-hydroxy-4-methylbenzoate

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl 3-hydroxy-4-methylbenzoate in dichloromethane and add pyridine.

  • Cool the mixture in an ice bath and add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by adding water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield Methyl 3-acetoxy-4-methylbenzoate.

Step 5: Selective Benzylic Oxidation

This step is a critical transformation to introduce the hydroxymethyl group. A common method for such a transformation on an activated methyl group is through oxidation with reagents like chromium trioxide or potassium permanganate under controlled conditions. However, for better selectivity and milder conditions, a method employing N-Bromosuccinimide (NBS) for initial bromination followed by hydrolysis can be employed.

Materials:

  • Methyl 3-acetoxy-4-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Acetone

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-acetoxy-4-methylbenzoate in carbon tetrachloride.

  • Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture with stirring for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent to obtain the crude benzylic bromide.

  • Dissolve the crude bromide in a mixture of acetone and water, and add sodium bicarbonate.

  • Heat the mixture to reflux for 2-3 hours to effect hydrolysis.

  • Cool the mixture, remove the acetone under reduced pressure, and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude Methyl 3-acetoxy-4-(hydroxymethyl)benzoate. This intermediate is often taken to the next step without extensive purification.

Step 6: Deprotection of the Phenolic Hydroxyl Group (Hydrolysis)

The final step involves the removal of the acetate protecting group to yield the target molecule.

Materials:

  • Crude Methyl 3-acetoxy-4-(hydroxymethyl)benzoate

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) solution

  • Water

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude Methyl 3-acetoxy-4-(hydroxymethyl)benzoate in methanol.

  • Add a catalytic amount of potassium carbonate or a dilute solution of sodium hydroxide.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Once complete, neutralize the mixture with dilute hydrochloric acid.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are representative and may vary based on reaction scale and optimization.

StepStarting MaterialReagentsProductRepresentative Yield (%)
14-Methyl-3-nitrobenzoic acidMeOH, H₂SO₄Methyl 4-methyl-3-nitrobenzoate85-95
2Methyl 4-methyl-3-nitrobenzoateH₂, 10% Pd/C, MeOHMethyl 3-amino-4-methylbenzoate>95
3Methyl 3-amino-4-methylbenzoateH₂SO₄, NaNO₂Methyl 3-hydroxy-4-methylbenzoate60-70
4Methyl 3-hydroxy-4-methylbenzoateAcetic anhydride, PyridineMethyl 3-acetoxy-4-methylbenzoate>90
5Methyl 3-acetoxy-4-methylbenzoateNBS, BPO; then NaHCO₃, H₂OMethyl 3-acetoxy-4-(hydroxymethyl)benzoate50-60 (over 2 steps)
6Methyl 3-acetoxy-4-(hydroxymethyl)benzoateK₂CO₃, MeOHThis compound80-90

Conclusion

This application note provides a detailed and logical multi-step protocol for the synthesis of this compound. The described procedures are based on well-established chemical reactions and are intended to be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The inclusion of a protection-deprotection strategy for the phenolic hydroxyl group enhances the robustness of the overall synthesis, particularly for the challenging benzylic oxidation step. Careful execution of these protocols should enable the efficient and reproducible preparation of this important synthetic intermediate.

Sodium borohydride reduction of dimethyl hydroxyterephthalate to produce "Methyl 3-hydroxy-4-(hydroxymethyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed application note and experimental protocol for the selective reduction of dimethyl hydroxyterephthalate to yield Methyl 3-hydroxy-4-(hydroxymethyl)benzoate. This process utilizes sodium borohydride (NaBH₄) as the reducing agent. While typically a mild reagent, under specific conditions, NaBH₄ can effectively reduce aromatic esters. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for this specific chemical transformation. The procedure outlines the use of a mixed solvent system and controlled reaction conditions to favor the selective mono-reduction of the diester.

Introduction

The selective reduction of one ester group in a diester compound is a valuable transformation in organic synthesis, allowing for the differential functionalization of the molecule. In the context of drug development and materials science, compounds like this compound serve as important building blocks. Sodium borohydride is a widely used, safe, and cost-effective reducing agent. Although it is primarily known for the reduction of aldehydes and ketones, its reactivity can be modulated to reduce less reactive functional groups like esters.[1][2] This is often achieved through the use of co-solvents, elevated temperatures, or the addition of Lewis acids.[3]

This application note details a protocol for the selective mono-reduction of dimethyl hydroxyterephthalate. The presence of the hydroxyl group on the aromatic ring is believed to influence the reactivity of the adjacent ester group, potentially allowing for selective reduction. The proposed method employs a mixture of tetrahydrofuran (THF) and methanol as the solvent system, a common practice for enhancing the reducing power of NaBH₄ towards esters.[4][5]

Data Presentation

The following table summarizes the key quantitative parameters for the selective reduction of dimethyl hydroxyterephthalate. These values are based on established protocols for similar aromatic ester reductions and are provided as a guide for achieving optimal results.[5]

ParameterValueUnit
Reactants
Dimethyl hydroxyterephthalate1.0eq
Sodium borohydride2.0 - 3.0eq
Solvents
Tetrahydrofuran (THF)10mL/g of substrate
Methanol (MeOH)10mL/g of substrate
Reaction Conditions
Temperature60 - 65°C
Reaction Time4 - 6hours
Work-up & Purification
Quenching Agent1 M HCl-
Extraction SolventEthyl acetate-
Purification MethodColumn chromatography-
Expected Outcome
Yield of this compound70 - 85%

Experimental Protocol

Materials:

  • Dimethyl hydroxyterephthalate

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl hydroxyterephthalate (1.0 eq) in anhydrous THF (10 mL per gram of substrate).

  • Addition of Reducing Agent: To the stirred solution, carefully add sodium borohydride (2.0 - 3.0 eq) portion-wise at room temperature.

  • Solvent Addition and Reflux: After the addition of NaBH₄ is complete, slowly add anhydrous methanol (10 mL per gram of substrate) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 60-65 °C) using a heating mantle or oil bath.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete (typically after 4-6 hours), cool the flask to 0 °C in an ice bath. Slowly and carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Visualizations

G Experimental Workflow for the Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification start Dissolve Dimethyl hydroxyterephthalate in THF add_nabh4 Add Sodium Borohydride start->add_nabh4 add_meoh Add Methanol add_nabh4->add_meoh reflux Reflux at 60-65°C for 4-6h add_meoh->reflux monitor Monitor by TLC reflux->monitor quench Quench with 1M HCl monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Methyl 3-hydroxy-4- (hydroxymethyl)benzoate purify->product

Caption: Experimental workflow for the synthesis of this compound.

G Chemical Reaction Pathway reactant Dimethyl hydroxyterephthalate product This compound reactant->product 1. NaBH4, THF/MeOH 2. H3O+ workup

Caption: Sodium borohydride reduction of dimethyl hydroxyterephthalate.

References

Application Notes and Protocols for the Purification of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the purification of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate via crystallization. The described methodology is designed to yield a high-purity crystalline product suitable for a range of research and development applications. This protocol is based on established crystallization principles for polar aromatic compounds and draws parallels from the purification of structurally similar molecules.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. The purity of this compound is critical for the success of subsequent synthetic steps and for obtaining reliable biological data. Crystallization is a robust and scalable method for the purification of solid organic compounds, offering the potential for high purity and a crystalline final product form. This application note outlines a detailed procedure for the purification of this compound using a cooling crystallization method from an aqueous solution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a structurally related compound, Methyl 4-hydroxybenzoate, is provided in the table below for reference.

PropertyThis compoundMethyl 4-hydroxybenzoate (Methylparaben)
Molecular Formula C₉H₁₀O₄C₈H₈O₃
Molecular Weight 182.17 g/mol 152.15 g/mol
Appearance Off-white to white crystalline solid (expected)White crystalline powder
Melting Point Not available125-128 °C
Solubility in Water Sparingly soluble at room temperature, more soluble in hot water (inferred)1 g in 400 mL at 25°C; 1 g in 50 mL at 80°C
Solubility in Organic Solvents Soluble in polar organic solvents like ethanol and methanol (expected)Freely soluble in ethanol

Crystallization Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities can be scaled as needed, with adjustments to solvent volumes.

Materials and Equipment
  • Crude this compound

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Drying oven or vacuum desiccator

Experimental Procedure
  • Dissolution:

    • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.

    • Add approximately 20 mL of deionized water. The compound is expected to have limited solubility at room temperature.

    • Heat the mixture to 80-90 °C with continuous stirring. Add deionized water portion-wise (in 1-2 mL increments) until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good yield.

    • Optional: If the solution is colored, add a small amount of activated carbon (approx. 20-30 mg) and keep the solution at 80-90 °C for 5-10 minutes.

  • Hot Filtration (if activated carbon was used):

    • Preheat a separate filtration setup (funnel and receiving flask) to prevent premature crystallization.

    • Quickly filter the hot solution by gravity filtration to remove the activated carbon.

  • Acidification and Cooling:

    • Allow the clear solution to cool slightly.

    • While stirring, add 1 M HCl dropwise until the solution is slightly acidic (pH 4-5). This is based on a procedure for a related synthesis where acidification precedes crystallization.[1]

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water (2-3 mL) to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved, or in a vacuum desiccator at room temperature.

Expected Yield and Purity

Based on analogous crystallizations of similar compounds, the expected yield for this purification process is in the range of 80-95%. The purity of the final product is expected to be >98%, which can be confirmed by analytical techniques such as HPLC, melting point determination, and NMR spectroscopy. For instance, the synthesis of methylparaben often results in a yield of around 85% after recrystallization.

Characterization of Purified Product

The identity and purity of the crystallized this compound should be confirmed using the following analytical methods.

Analytical Technique Expected Results
Melting Point A sharp melting point range is indicative of high purity. For comparison, the melting point of the closely related Methyl 4-hydroxybenzoate is 125-128 °C.
¹H NMR The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons, the hydroxymethyl group, the hydroxyl group, and the methyl ester group. Predicted shifts can be used for comparison.
¹³C NMR The carbon NMR spectrum should display the expected number of signals for the unique carbon atoms in the molecule. Predicted chemical shifts are available for comparison.
HPLC High-performance liquid chromatography can be used to assess the purity of the final product, which is expected to be >98%.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes and relationships described, the following diagrams have been generated using Graphviz.

Crystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying cluster_analysis Analysis crude Crude Product solvent Add Deionized Water crude->solvent heat Heat to 80-90°C solvent->heat hot_filtration Hot Filtration (Optional) heat->hot_filtration acidify Acidify with 1M HCl hot_filtration->acidify cool_rt Cool to Room Temp acidify->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtration Vacuum Filtration cool_ice->filtration washing Wash with Cold Water filtration->washing drying Dry Crystals washing->drying pure_product Pure Crystalline Product drying->pure_product analysis Characterization (MP, NMR, HPLC) pure_product->analysis Logical_Relationship cluster_parameters Key Crystallization Parameters cluster_outcomes Desired Outcomes Solvent Solvent Choice (Water) Purity High Purity (>98%) Solvent->Purity influences Temperature Temperature Profile (Hot Dissolution, Cold Crystallization) Yield Good Yield (80-95%) Temperature->Yield impacts Concentration Concentration (Saturated Solution) Concentration->Yield determines Cooling_Rate Cooling Rate (Slow Cooling) Crystal_Form Crystalline Solid Cooling_Rate->Crystal_Form affects Purity->Crystal_Form

References

Analytical Characterization of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Due to the limited availability of experimental data for this specific compound, the following protocols and data are based on established analytical methodologies for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will provide definitive information on its chemical structure, including the substitution pattern of the benzene ring and the presence of the hydroxyl, hydroxymethyl, and methyl ester functional groups.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of structurally related compounds such as methyl 3-hydroxybenzoate and methyl 4-(hydroxymethyl)benzoate.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.8 (broad s)Singlet1HAr-OH
~7.4 (d)Doublet1HH-6
~7.3 (dd)Doublet of Doublets1HH-5
~7.0 (d)Doublet1HH-2
~5.2 (t)Triplet1H-CH₂OH
~4.5 (d)Doublet2H-CH₂OH
~3.8 (s)Singlet3H-COOCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
~166.0-COOCH₃
~157.0C-3
~140.0C-4
~131.0C-1
~122.0C-6
~118.0C-5
~115.0C-2
~62.0-CH₂OH
~52.0-COOCH₃
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12 ppm, relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 220 ppm, relaxation delay of 5 seconds.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Chemical Shift Calibration H->I J Structural Elucidation I->J

NMR Experimental Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of a compound and for quantitative analysis. A reversed-phase HPLC method is suitable for this compound.

Proposed HPLC Method

Table 3: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Experimental Protocol: HPLC Analysis
  • Mobile Phase Preparation: Prepare the mobile phases by adding 1 mL of formic acid to 1 L of HPLC-grade water (Mobile Phase A) and 1 L of HPLC-grade acetonitrile (Mobile Phase B). Degas both solutions for at least 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a 1:1 mixture of Mobile Phase A and B to make a 100 µg/mL stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.

  • Analysis: Inject the blank, standards, and samples. Record the chromatograms and integrate the peak areas.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phases B Prepare Standard & Sample Solutions A->B C System Equilibration B->C D Inject Blank, Standards, Samples C->D E Data Acquisition D->E F Peak Integration E->F G Calibration Curve Construction F->G H Quantification G->H

HPLC Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule.

Expected Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

IonPredicted m/z
[M+H]⁺183.0652
[M+Na]⁺205.0471
[M-H]⁻181.0506
Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ions and compare it with the theoretical mass to confirm the elemental composition.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Prepare Dilute Solution B Infuse into ESI Source A->B C Acquire Spectra (+/- modes) B->C D Determine Accurate Mass C->D E Confirm Elemental Composition D->E

MS Experimental Workflow

Disclaimer: The quantitative data and protocols provided in these application notes are based on established principles and data from structurally analogous compounds. It is essential to validate these methods and confirm the spectral assignments through rigorous experimentation in your own laboratory setting.

Application Notes and Protocols: Utilizing Methyl 3-hydroxy-4-(hydroxymethyl)benzoate as an Intermediate for Novel HDAC6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the utilization of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate as a key intermediate in the synthesis of selective Histone Deacetylase 6 (HDAC6) inhibitors. Detailed synthetic protocols, biological evaluation assays, and relevant signaling pathways are presented to facilitate research and development in this area.

Introduction

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a pivotal role in various cellular processes, including cell motility, protein degradation, and stress responses.[1] Unlike other HDACs, HDAC6's primary substrates are non-histone proteins such as α-tubulin, cortactin, and Hsp90.[2] Its involvement in cancer and neurodegenerative diseases has made it a prominent target for therapeutic intervention. Selective HDAC6 inhibitors have shown promise in preclinical studies, often exhibiting fewer side effects than pan-HDAC inhibitors.

The synthesis of potent and selective HDAC6 inhibitors often involves a modular design consisting of a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme's active site. This compound provides a versatile scaffold that can be elaborated to incorporate these key pharmacophoric features. Its aromatic ring can serve as a central component of the linker, while the hydroxyl and hydroxymethyl groups offer reactive handles for synthetic diversification.

Synthetic Strategy: A Generalized Approach

The synthesis of HDAC6 inhibitors from benzoate derivatives is a well-established strategy. For instance, the potent and selective HDAC6 inhibitor, N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl) benzamide)] (HPB), is synthesized from methyl 4-(hydroxymethyl)benzoate.[3] A similar multi-step synthetic route can be adapted for this compound.

A generalized synthetic workflow is depicted below. This pathway involves the initial activation of the hydroxymethyl group, followed by nucleophilic substitution, amide bond formation, and final conversion to a hydroxamic acid, a common zinc-binding group in many HDAC inhibitors.

G cluster_synthesis Generalized Synthesis Workflow A This compound B Activation of Hydroxymethyl Group (e.g., Mesylation or Bromination) A->B C Intermediate A B->C D Nucleophilic Substitution with Amino Group C->D E Intermediate B D->E F Coupling with 'Cap' Group Moiety E->F G Intermediate C (Ester) F->G H Conversion to Hydroxamic Acid G->H I Final HDAC6 Inhibitor H->I

Caption: Generalized synthetic workflow for HDAC6 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a Novel HDAC6 Inhibitor

This protocol is a representative synthesis adapted from the preparation of similar benzamide-based HDAC6 inhibitors.

Step 1: Activation of the Hydroxymethyl Group (Mesylation)

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated intermediate.

Step 2: Nucleophilic Substitution

  • Dissolve the mesylated intermediate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add the desired amine (e.g., a protected amino alcohol) (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Amide Coupling

  • If a protecting group was used on the amine, deprotect it under appropriate conditions.

  • Dissolve the resulting amine (1.0 eq) in DMF.

  • Add the desired carboxylic acid "cap" group (1.1 eq), a coupling agent such as HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction at room temperature for 10-16 hours.

  • Work up the reaction as described in Step 2 and purify by column chromatography to obtain the ester precursor of the final inhibitor.

Step 4: Formation of the Hydroxamic Acid

  • Dissolve the ester from Step 3 (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (1:1).

  • Cool the solution to 0 °C.

  • Add an aqueous solution of hydroxylamine (50% in water, ~10 eq) followed by an aqueous solution of sodium hydroxide (e.g., 1 M, 3-4 eq).

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring for the disappearance of the starting material by TLC.

  • Neutralize the reaction mixture with 1 M HCl to pH ~7-8.

  • Extract the final product with ethyl acetate, dry the organic phase, and concentrate.

  • Purify the final HDAC6 inhibitor by recrystallization or column chromatography.

Protocol 2: In Vitro HDAC6 Enzymatic Activity Assay (Fluorometric)

This protocol allows for the determination of the inhibitory potency (IC50) of the synthesized compounds.

  • Reagent Preparation :

    • Prepare an HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Reconstitute a commercially available fluorogenic HDAC6 substrate and recombinant human HDAC6 enzyme in the assay buffer.

    • Prepare a developer solution as per the manufacturer's instructions.

    • Serially dilute the test inhibitor in DMSO and then in the assay buffer.

  • Assay Procedure :

    • In a 96-well black plate, add the assay buffer.

    • Add the test compound at various concentrations. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control.

    • Add the diluted HDAC6 enzyme to all wells except the background control.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence using a microplate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm).[4]

  • Data Analysis :

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis of Acetylated α-Tubulin

This protocol assesses the target engagement of the HDAC6 inhibitor in a cellular context.

  • Cell Culture and Treatment :

    • Culture a suitable cell line (e.g., HeLa or MCF-7) to 70-80% confluency.

    • Treat the cells with various concentrations of the HDAC6 inhibitor for 4-24 hours. Include a vehicle-treated control.

  • Protein Extraction :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer :

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., at a 1:1000 to 1:5000 dilution) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis :

    • Apply an ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for a loading control (e.g., total α-tubulin or GAPDH).

    • Quantify the band intensities using densitometry software.

    • Normalize the acetylated α-tubulin signal to the loading control signal.

Data Presentation

The following table summarizes the inhibitory activities of some known HDAC6 inhibitors, providing a benchmark for newly synthesized compounds.

InhibitorHDAC6 IC50 (nM)HDAC1 IC50 (nM)Selectivity (HDAC1/HDAC6)Reference
HPOB562900~52[PNAS, 2013][5]
HPB311130~36[PMC, NIH][3]
Tubastatin A4193~48[PNAS, 2013][5]
ACY-12155--[Various Sources]
SAHA--Pan-inhibitor[PMC, NIH][3]

HDAC6 Signaling Pathway and Mechanism of Inhibition

HDAC6 primarily functions in the cytoplasm, where one of its major roles is the deacetylation of α-tubulin at lysine 40. This deacetylation affects microtubule stability and dynamics. HDAC6 inhibitors block this activity, leading to an accumulation of acetylated α-tubulin, which is a key biomarker for inhibitor efficacy.

G cluster_pathway HDAC6 Signaling Pathway Tubulin α-Tubulin AcTubulin Acetylated α-Tubulin (Stable Microtubules) HDAC6 HDAC6 AcTubulin->HDAC6 Deacetylation HAT Histone Acetyltransferase (HAT) HAT->Tubulin Acetylation Inhibitor HDAC6 Inhibitor (e.g., from Methyl 3-hydroxy-4- (hydroxymethyl)benzoate) Inhibitor->HDAC6 Inhibition

Caption: HDAC6-mediated deacetylation of α-tubulin.

References

Application Notes and Protocols for Methyl 3-hydroxy-4-(hydroxymethyl)benzoate and Structurally Related Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed medicinal chemistry applications, quantitative biological data, and established experimental protocols for Methyl 3-hydroxy-4-(hydroxymethyl)benzoate (CAS No. 71780-40-0) are not extensively available in the public scientific literature. This document provides a comprehensive overview of the known applications and methodologies for structurally similar compounds. This information is intended to serve as a valuable resource for researchers and drug development professionals to guide the potential investigation of this compound.

Introduction to this compound and Its Analogs

This compound is a small organic molecule containing a benzoate core with hydroxyl and hydroxymethyl substituents. While specific research on this compound is limited, its structural motifs are present in various biologically active molecules. By examining its close analogs, we can infer potential areas of medicinal chemistry interest.

Structurally Related Compounds with Known Bioactivities:

  • Methyl 4-(hydroxymethyl)benzoate: Investigated for its potential as a biochemical tool in proteomics research.[1][2]

  • Methyl 3-hydroxy-4-methoxybenzoate: Utilized as a starting material in the synthesis of the anticancer drug Gefitinib.[3]

  • Methyl 4-hydroxy-3,5-dimethylbenzoate: While direct efficacy data is lacking, research on structurally similar compounds suggests potential biological activities.

  • Methyl 3-amino-4-hydroxybenzoate: A known chemical intermediate.

The presence of phenolic hydroxyl and benzylic alcohol functionalities in these compounds suggests potential for antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.

Potential Medicinal Chemistry Applications

Based on the activities of structurally related compounds, this compound could be investigated for the following applications.

Anticancer Activity

Derivatives of hydroxybenzoic acids have been explored for their potential in oncology. For instance, a related compound, 4-hydroxy-3-methoxy benzoic acid methyl ester, has been shown to induce apoptosis in prostate cancer cells by targeting the Akt/NFκB signaling pathway.

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties. Structurally similar molecules like Methyl 4-(hydroxymethyl)benzoate have demonstrated effectiveness against certain bacteria and fungi.[1] This suggests that this compound could be a candidate for the development of new antimicrobial agents.

Antioxidant Activity

The phenolic hydroxyl group in the structure of this compound suggests that it may possess antioxidant properties by acting as a radical scavenger. This is a common feature of many phenolic compounds used in medicinal chemistry to combat oxidative stress-related diseases. Some studies on Methyl 4-(hydroxymethyl)benzoate indicate potential antioxidant activity.[1]

Quantitative Data for Structurally Related Compounds

Due to the lack of specific data for this compound, this section presents data for related compounds to provide a comparative context.

Table 1: Physicochemical Properties of Methyl 4-(hydroxymethyl)benzoate

PropertyValueReference
CAS Number6908-41-4
Molecular FormulaC₉H₁₀O₃
Molecular Weight166.17 g/mol
Melting Point47-50 °C
SolubilityChloroform: 25 mg/mL

Experimental Protocols

The following are detailed protocols for key experiments that could be adapted to evaluate the biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay

This protocol is for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., PC-3 for prostate cancer)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in the culture medium. Replace the old medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a relevant signaling pathway and a general experimental workflow for screening novel compounds.

Akt_NFkB_Pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds DNA->Transcription

Caption: The Akt/NFκB signaling pathway, a key regulator of cell survival and proliferation.

Experimental_Workflow Compound Test Compound (this compound) InVitro In Vitro Screening Compound->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) InVitro->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH) InVitro->Antioxidant Mechanism Mechanism of Action Studies InVitro->Mechanism If active WesternBlot Western Blot (Protein Expression) Mechanism->WesternBlot qPCR qPCR (Gene Expression) Mechanism->qPCR InVivo In Vivo Studies Mechanism->InVivo Promising results AnimalModel Animal Models of Disease InVivo->AnimalModel Toxicity Toxicity Studies InVivo->Toxicity Lead Lead Compound InVivo->Lead Efficacious and Safe

Caption: A general experimental workflow for the preclinical evaluation of a novel compound.

Conclusion

While direct experimental evidence for the medicinal chemistry applications of this compound is currently scarce, its structural similarity to other biologically active compounds suggests it is a molecule of interest for further investigation. The provided application notes and protocols for related compounds offer a solid foundation for researchers to begin exploring its potential as an anticancer, antimicrobial, or antioxidant agent. Future studies are essential to elucidate the specific biological profile and therapeutic potential of this compound.

References

Step-by-step guide to "Methyl 3-hydroxy-4-(hydroxymethyl)benzoate" synthesis and workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and workup of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate, a valuable building block in the development of novel pharmaceutical compounds. The protocol herein details the Fischer esterification of 3-hydroxy-4-(hydroxymethyl)benzoic acid, a straightforward and efficient method for the preparation of this target molecule.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed esterification of 3-hydroxy-4-(hydroxymethyl)benzoic acid with methanol.

G reactant 3-hydroxy-4-(hydroxymethyl)benzoic acid product This compound reactant->product reagents + CH3OH (excess) catalyst H2SO4 (cat.) Reflux

Caption: Fischer esterification of 3-hydroxy-4-(hydroxymethyl)benzoic acid.

Experimental Protocol

This protocol is based on established methods for the Fischer esterification of substituted benzoic acids.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-hydroxy-4-(hydroxymethyl)benzoic acid168.15101.68 g
Methanol (anhydrous)32.0437015 mL
Sulfuric acid (concentrated)98.08~1~0.05 mL (1 drop)
Saturated sodium bicarbonate solution--As needed
Ethyl acetate88.11-As needed
Anhydrous magnesium sulfate120.37-As needed
Deionized water18.02-As needed
Brine (saturated NaCl solution)--As needed

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (100 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • pH paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Column chromatography setup (optional)

  • Recrystallization apparatus (optional)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 3-hydroxy-4-(hydroxymethyl)benzoic acid (1.68 g, 10 mmol).

  • Addition of Reagents: Add anhydrous methanol (15 mL) to the flask and stir until the solid is partially dissolved. Carefully add one drop of concentrated sulfuric acid (~0.05 mL) to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Quenching and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (30 mL) and transfer the solution to a 100 mL separatory funnel. Add deionized water (20 mL) and shake gently.

  • Washing:

    • Separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.

    • Wash the organic layer with deionized water (20 mL).

    • Finally, wash the organic layer with brine (20 mL) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Workup and Purification

The crude product can be purified by either recrystallization or column chromatography.

Purification Options:

MethodSolvent SystemExpected Purity
RecrystallizationEthyl acetate/hexanes or Toluene>98%
Column ChromatographySilica gel, gradient elution (e.g., 20-50% ethyl acetate in hexanes)>99%

Protocol for Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Logical Workflow

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Combine Reactants: 3-hydroxy-4-(hydroxymethyl)benzoic acid, Methanol, H2SO4 B Reflux for 4-6 hours A->B C Cool and Remove Methanol B->C D Extraction with Ethyl Acetate C->D E Wash with NaHCO3, Water, and Brine D->E F Dry and Concentrate E->F G Crude Product F->G H Recrystallization or Column Chromatography G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

Safety Precautions

  • Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Ethyl acetate and hexanes are flammable. Work in a well-ventilated area away from ignition sources.

  • Always wear appropriate PPE throughout the experiment.

This detailed protocol provides a reliable method for the synthesis of this compound, a key intermediate for further chemical exploration and drug development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A common and effective strategy involves a two-step process. The first step is the formylation of a suitable precursor, Methyl 3-hydroxybenzoate, to introduce an aldehyde group, yielding Methyl 4-formyl-3-hydroxybenzoate. The second step is the chemoselective reduction of the aldehyde group to a hydroxymethyl group, without reducing the methyl ester functionality, to obtain the final product.

Q2: Which formylation reactions are suitable for introducing the aldehyde group onto Methyl 3-hydroxybenzoate?

For the ortho-formylation of phenols, the Reimer-Tiemann and Vilsmeier-Haack reactions are commonly employed.[1][2] The Reimer-Tiemann reaction typically uses chloroform in a basic solution, while the Vilsmeier-Haack reaction uses a Vilsmeier reagent, often generated from DMF and phosphorus oxychloride.[3][4] Both reactions are effective for electron-rich aromatic compounds.[2]

Q3: How can the aldehyde in Methyl 4-formyl-3-hydroxybenzoate be selectively reduced to an alcohol in the presence of a methyl ester?

The chemoselective reduction of an aldehyde in the presence of an ester can be effectively achieved using sodium borohydride (NaBH₄).[5][6] This reagent is a mild reducing agent that readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like esters under standard conditions.[6]

Q4: What are the expected side products in the reduction of Methyl 4-formyl-3-hydroxybenzoate?

Potential side products can include the unreacted starting material if the reduction is incomplete. Over-reduction, leading to the reduction of both the aldehyde and the ester to form a diol, is also a possibility, although less likely with a mild reducing agent like NaBH₄ under controlled conditions. Impurities from the preceding formylation step may also be present.

Q5: What purification methods are recommended for the final product?

Purification of the final product, this compound, can typically be achieved through column chromatography on silica gel. The polarity of the eluent can be adjusted to effectively separate the product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Troubleshooting Guides

Formylation of Methyl 3-hydroxybenzoate

Issue: Low or no yield of the desired formylated product (Methyl 4-formyl-3-hydroxybenzoate).

Possible CauseSuggested Solution
Inactive Reagents Ensure the formylating agents (e.g., chloroform for Reimer-Tiemann, DMF/POCl₃ for Vilsmeier-Haack) are of high purity and handled under appropriate conditions to prevent degradation.
Insufficient Reaction Temperature The Reimer-Tiemann reaction often requires heating to initiate.[1] Ensure the reaction mixture reaches the optimal temperature as specified in the protocol.
Poor Mixing in Biphasic Reactions For reactions like the Reimer-Tiemann, which can be biphasic, vigorous stirring is crucial to ensure the reactants come into contact.[1] The use of a phase-transfer catalyst may also be beneficial.
Substrate Decomposition Phenolic compounds can be sensitive to harsh basic conditions and high temperatures. Optimize the reaction time and temperature to minimize degradation of the starting material and product.

Issue: Formation of multiple isomers.

Possible CauseSuggested Solution
Lack of Regioselectivity The hydroxyl group in Methyl 3-hydroxybenzoate directs electrophilic substitution to the ortho and para positions. While ortho-formylation is often favored in reactions like the Reimer-Tiemann, a mixture of isomers can occur.[7]
Optimize reaction conditions (temperature, solvent, base) to favor the formation of the desired ortho-substituted product. Isomers can typically be separated by column chromatography.
Selective Reduction of Methyl 4-formyl-3-hydroxybenzoate

Issue: Incomplete reduction of the aldehyde.

Possible CauseSuggested Solution
Insufficient Reducing Agent Ensure that a sufficient molar excess of the reducing agent (e.g., NaBH₄) is used to account for any potential side reactions or degradation.
Low Reaction Temperature While the reduction can often be carried out at room temperature or below, some reactions may require gentle warming to go to completion. Monitor the reaction by TLC to determine the optimal temperature.
Deactivated Reducing Agent Sodium borohydride can react with protic solvents over time. Prepare fresh solutions of the reducing agent and add it to the reaction mixture in a controlled manner.

Issue: Over-reduction of both the aldehyde and the ester.

Possible CauseSuggested Solution
Excessively Strong Reducing Agent or Harsh Conditions While NaBH₄ is generally selective, prolonged reaction times at elevated temperatures or the use of a stronger reducing agent could lead to ester reduction.[6]
Use NaBH₄ under mild conditions (e.g., in methanol or ethanol at 0°C to room temperature) and monitor the reaction progress closely by TLC to stop the reaction once the aldehyde is consumed.

Issue: Difficult purification of the final product.

Possible CauseSuggested Solution
Similar Polarity of Product and Byproducts The starting material and the product may have similar polarities, making separation by column chromatography challenging.
Optimize the solvent system for column chromatography by testing various eluent mixtures with different polarities. A gradient elution may be necessary. Recrystallization can also be an effective final purification step.
Contamination with Boron Salts The workup procedure after a borohydride reduction can leave behind boron-containing byproducts.
Ensure a proper aqueous workup with acidification to decompose any remaining borohydride and boron complexes. Washing the organic extract with brine can help remove these salts.

Data Presentation

Table 1: Comparison of Reducing Agents for Carbonyl Groups

Reducing AgentAldehydesKetonesEstersCarboxylic Acids
Sodium Borohydride (NaBH₄) Readily ReducedReadily ReducedGenerally Not ReducedNot Reduced
Lithium Aluminum Hydride (LiAlH₄) Readily ReducedReadily ReducedReadily ReducedReadily Reduced

Experimental Protocols

Protocol 1: Selective Reduction of Methyl 4-formyl-3-hydroxybenzoate

This protocol describes the chemoselective reduction of the aldehyde functionality in Methyl 4-formyl-3-hydroxybenzoate to a primary alcohol using sodium borohydride, leaving the methyl ester group intact.

Materials:

  • Methyl 4-formyl-3-hydroxybenzoate

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 4-formyl-3-hydroxybenzoate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the solution becomes acidic (pH ~5-6) and gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

Synthesis_Workflow start Methyl 3-hydroxybenzoate formylation Formylation (e.g., Vilsmeier-Haack or Reimer-Tiemann) start->formylation intermediate Methyl 4-formyl-3-hydroxybenzoate formylation->intermediate reduction Selective Reduction (e.g., NaBH4 in Methanol) intermediate->reduction product This compound reduction->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield in Synthesis sub_formylation Issue in Formylation Step? start->sub_formylation sub_reduction Issue in Reduction Step? start->sub_reduction cause_formylation1 Inactive Reagents sub_formylation->cause_formylation1 Yes cause_formylation2 Sub-optimal Temperature sub_formylation->cause_formylation2 Yes cause_formylation3 Poor Mixing sub_formylation->cause_formylation3 Yes cause_reduction1 Incomplete Reaction sub_reduction->cause_reduction1 Yes cause_reduction2 Over-reduction sub_reduction->cause_reduction2 Yes cause_reduction3 Purification Loss sub_reduction->cause_reduction3 Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Sodium Borohydride Reduction of Dimethyl Hydroxyterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the sodium borohydride (NaBH₄) reduction of dimethyl hydroxyterephthalate.

Frequently Asked Questions (FAQs)

Q1: Why is my reduction of dimethyl hydroxyterephthalate with sodium borohydride slow or incomplete?

A1: The reduction of esters with sodium borohydride is often slower than the reduction of aldehydes or ketones.[1] Aromatic esters, like dimethyl hydroxyterephthalate, can be particularly challenging to reduce due to the electronic resonance of the aryl group, which decreases the electrophilicity of the ester carbonyls.[2] To drive the reaction to completion, you may need to use a larger excess of NaBH₄, increase the reaction temperature, or prolong the reaction time.[2][3] The choice of solvent is also critical; systems such as a mixture of tetrahydrofuran (THF) and methanol can enhance the reactivity of NaBH₄ towards esters.[4]

Q2: What are the primary side reactions to be aware of during this reduction?

A2: The main side reactions include:

  • Hydrolysis of Sodium Borohydride: NaBH₄ reacts with protic solvents like methanol and water, especially under acidic conditions, to produce hydrogen gas and borates.[1][5] This reaction is exothermic and consumes the reducing agent.[5]

  • Saponification (Hydrolysis) of the Ester: Under basic conditions, which can arise from the borohydride reagent or be present during workup, the methyl ester groups of both the starting material and the product can be hydrolyzed to the corresponding carboxylates.[6][7]

  • Reaction with the Hydroxyl Group: As a strong base, the hydride from NaBH₄ can deprotonate the phenolic hydroxyl group on the dimethyl hydroxyterephthalate.[8]

Q3: How can I minimize the formation of impurities?

A3: To minimize impurities:

  • Control the temperature: Running the reaction at a controlled, and sometimes elevated, temperature (e.g., 50-90°C) can favor the desired reduction over side reactions.[3]

  • Use an appropriate solvent system: A THF/methanol mixture can be effective.[4]

  • Careful workup: Neutralize the reaction mixture carefully, often with acid, to quench excess NaBH₄ and hydrolyze borate intermediates.[4][9] Subsequent purification steps like column chromatography may be necessary to remove byproducts like boric acid and inorganic salts.[9]

Q4: Can I selectively reduce only one of the two ester groups?

A4: Achieving selective mono-reduction of a terephthalate derivative with NaBH₄ is challenging due to the similar reactivity of the two ester groups. The reaction conditions required to reduce one ester group are likely to be sufficient to reduce the second, leading to the diol as the major product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Insufficient NaBH₄. 2. Low reaction temperature. 3. Inappropriate solvent. 4. Short reaction time.1. Increase the molar excess of NaBH₄. 2. Gradually increase the reaction temperature, monitoring for decomposition.[3] 3. Use a THF/methanol solvent system.[4] 4. Extend the reaction time and monitor progress by TLC or another analytical method.
Formation of a Carboxylic Acid Impurity Saponification of the ester group(s) during the reaction or workup.1. Avoid excessively high temperatures for prolonged periods. 2. During workup, perform the acidic quench at a low temperature (e.g., 0°C) to minimize acid-catalyzed hydrolysis.
Excessive Bubbling (Gas Evolution) Reaction of NaBH₄ with the protic solvent (e.g., methanol) or trace amounts of water.[1][5]1. Use anhydrous solvents. 2. Add NaBH₄ portion-wise to control the rate of reaction and gas evolution. 3. Ensure the reaction is well-ventilated.
Product is Contaminated with Boron-Containing Byproducts Formation of borate esters during the reaction and boric acid during workup.[9]1. After quenching the reaction with acid, perform multiple extractions with an organic solvent. 2. A common technique to remove boric acid is to co-evaporate the product with methanol multiple times, as this forms volatile trimethyl borate.[9] 3. Purify the final product by column chromatography.
Isolation of a Salt Instead of the Alcohol Product The alcohol product may have formed a salt with the base or during workup.Ensure proper neutralization and extraction during the workup procedure. Washing the organic layer with brine can help remove some inorganic impurities.

Experimental Protocols

General Protocol for the Reduction of Dimethyl Hydroxyterephthalate with Sodium Borohydride

This is a representative protocol and may require optimization for specific substrates and scales.

  • Reaction Setup: To a solution of dimethyl hydroxyterephthalate (1.0 eq) in a mixture of THF and methanol (e.g., a 1:1 ratio), add sodium borohydride (3.0-5.0 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 50-65°C) for 2-24 hours.[4] Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to ~5-6.[9] Be cautious of hydrogen gas evolution.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure diol.

Visualizations

Reaction_Pathway DMHT Dimethyl Hydroxyterephthalate Intermediate Mono-reduced Intermediate DMHT->Intermediate + NaBH4 Product 2-(Hydroxymethyl)-4-(methoxycarbonyl)phenol or 1,4-Benzenedimethanol, 2-hydroxy- Intermediate->Product + NaBH4

Caption: Main reaction pathway for the reduction of dimethyl hydroxyterephthalate.

Side_Reactions cluster_main Main Reactants cluster_side_products Side Products DMHT Dimethyl Hydroxyterephthalate Saponified_Ester Saponified Ester (Carboxylate) DMHT->Saponified_Ester Base (OH-) NaBH4 Sodium Borohydride H2_Gas Hydrogen Gas NaBH4->H2_Gas + Solvent Borates Borate Salts NaBH4->Borates + Solvent Solvent Protic Solvent (e.g., MeOH)

Caption: Common side reactions in the NaBH₄ reduction.

Troubleshooting_Workflow Start Reaction Complete? Incomplete Incomplete Reaction Start->Incomplete No Complete Reaction Complete Start->Complete Yes Incomplete->Start Optimize Conditions: - Increase Temp - Add more NaBH4 - Longer Time Purify Purification Complete->Purify Check_Purity Pure Product? Purify->Check_Purity Impure Impure Product Check_Purity->Impure No Final_Product Final Product Check_Purity->Final_Product Yes Impure->Purify Re-purify or Investigate Side Products

Caption: A logical workflow for troubleshooting the reduction process.

References

Technical Support Center: Purification of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for the purification of "Methyl 3-hydroxy-4-(hydroxymethyl)benzoate".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities largely depend on the synthetic route. Based on typical syntheses of related hydroxybenzoates, likely impurities include:

  • Unreacted starting materials: Such as 3-hydroxy-4-(hydroxymethyl)benzoic acid.

  • Reagents from the synthesis: Including residual acid or base catalysts and coupling agents.

  • Side products: Over- or under-methylated products, and potentially regioisomers depending on the synthetic strategy.

Q2: How can I effectively monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A suitable mobile phase for this class of compounds is typically a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent such as ethyl acetate. The product, being more polar than some starting materials but potentially less polar than the di-acid, will have a distinct Rf value. Stains such as potassium permanganate or visualization under UV light can be used to identify spots.

Q3: My purified product has a broad melting point range. What does this indicate?

A3: A broad melting point range is a common indicator of impurities. To address this, a more rigorous purification method such as another round of recrystallization or column chromatography should be performed.

Q4: After aqueous workup, I am observing a persistent emulsion. How can I resolve this?

A4: Emulsions can be broken by adding a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the separation of the organic and aqueous phases. Allowing the separatory funnel to stand undisturbed for a period may also help.

Troubleshooting Guides

Recrystallization
SymptomPossible CauseSuggested Solution
Product does not crystallize upon cooling. The solution is too dilute, or an inappropriate solvent was used.Concentrate the solution by evaporating some of the solvent. If crystals still do not form, try a different solvent or solvent system. Inducing crystallization by scratching the inside of the flask or adding a seed crystal can also be effective.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or there are significant impurities depressing the melting point.Use a lower-boiling point solvent or a solvent pair. It is also beneficial to ensure the crude product is as pure as possible before attempting recrystallization.
Low recovery of the purified product. The compound is too soluble in the chosen solvent, even at low temperatures, or there was premature crystallization during a hot filtration step.Select a solvent in which the compound has lower solubility at cold temperatures. To prevent premature crystallization, pre-heat the filtration apparatus.
Crystals are colored. Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography
SymptomPossible CauseSuggested Solution
Poor separation of the product from impurities (overlapping spots on TLC). The eluent system is not optimized for the separation.Systematically vary the solvent ratio of your eluent system to achieve better separation on a TLC plate before running the column. A common starting point for esters is a mixture of ethyl acetate and hexanes.[1]
The compound streaks on the column. The compound is too polar for the current eluent, or the column is overloaded with the sample.Increase the polarity of the eluent by adding a small amount of a more polar solvent like methanol. Ensure the amount of crude product loaded is appropriate for the size of the column.
The silica gel bed cracks. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and the column is never allowed to run dry.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of analogous substituted methyl benzoates. This data should be used as a guideline for the purification of this compound.

Purification MethodParameterTypical Value
Recrystallization Expected Purity>98%
Expected Yield70-90% (highly dependent on crude purity)
Column Chromatography Expected Purity>99%
Expected Yield80-95%

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be about half that of the organic layer.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh sodium bicarbonate solution one to two more times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and help break any emulsions.

  • Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified ester.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. For substituted benzoates, solvent systems like ethyl acetate/hexanes or ethanol/water can be effective.

  • Dissolution: Place the crude ester in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more polar solvent of a pair) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to a constant weight.

Protocol 3: Flash Column Chromatography
  • Eluent Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). The desired compound should ideally have an Rf value between 0.25 and 0.35. A good starting point is a mixture of ethyl acetate and hexanes.[1]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder, which is then carefully loaded onto the top of the packed column.

  • Elution: Run the eluent through the column, applying gentle pressure if necessary.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Remove acidic impurities Column Column Chromatography Extraction->Column Further purification Recrystallization Recrystallization Pure Pure Product Recrystallization->Pure Column->Recrystallization Final polishing

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Crude product in hot solvent Cool Cool solution Start->Cool Crystals Crystals form? Cool->Crystals OilingOut Oiling out? Crystals->OilingOut No Filter Filter and dry Crystals->Filter Yes Solvent Change solvent/ Add co-solvent OilingOut->Solvent Yes Concentrate Concentrate solution/ Add seed crystal OilingOut->Concentrate No

Caption: Decision tree for troubleshooting recrystallization issues.

TroubleshootingColumn Start Run TLC GoodSep Good separation on TLC? Start->GoodSep RunCol Run Column GoodSep->RunCol Yes Optimize Optimize eluent GoodSep->Optimize No Streaking Streaking on TLC? RunCol->Streaking Optimize->Start Streaking->RunCol No, continue Polarity Adjust eluent polarity/ Check loading Streaking->Polarity Yes

Caption: Logical workflow for optimizing column chromatography.

References

Optimization of reaction conditions for "Methyl 3-hydroxy-4-(hydroxymethyl)benzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a two-step process starting from Methyl 3-hydroxybenzoate:

  • Formylation: Introduction of a formyl (-CHO) group at the C4 position of the benzene ring, ortho to the hydroxyl group, to yield Methyl 3-hydroxy-4-formylbenzoate. The Reimer-Tiemann reaction is a classic method for this transformation.

  • Selective Reduction: Chemoselective reduction of the newly introduced aldehyde group to a hydroxymethyl (-CH₂OH) group, without affecting the methyl ester functionality. Sodium borohydride (NaBH₄) is a suitable reagent for this step.[1][2][3]

Q2: Why is the Reimer-Tiemann reaction preferred for the formylation step?

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[4][5][6] It operates under basic conditions, which activates the phenolic ring towards electrophilic attack by dichlorocarbene, the reactive species generated in situ from chloroform.[6][7][8] This directing effect of the phenoxide favors substitution at the positions ortho and para to the hydroxyl group.

Q3: Can I use other formylation methods?

Yes, other formylation methods like the Duff reaction or the Vilsmeier-Haack reaction could be considered.[9][10][11][12][13] However, the Reimer-Tiemann reaction is often a good starting point for ortho-formylation of simple phenols. The choice of method may depend on the specific substrate and desired regioselectivity.

Q4: How can I selectively reduce the aldehyde in the presence of the methyl ester?

Sodium borohydride (NaBH₄) is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions.[1][3] This chemoselectivity allows for the clean conversion of the formyl group to a hydroxymethyl group while leaving the methyl ester intact.[14]

Q5: How should I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the formylation and reduction steps. By comparing the Rf values of the starting material, intermediate, and product, you can determine the extent of the reaction.

Troubleshooting Guides

Step 1: Formylation (Reimer-Tiemann Reaction)
Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material Insufficient base or inefficient mixing of the biphasic reaction mixture.Ensure a sufficient excess of a strong base (e.g., NaOH, KOH) is used to deprotonate the phenol.[8] Vigorous stirring is crucial to facilitate the reaction between the aqueous and organic phases.[7]
Low reaction temperature.The Reimer-Tiemann reaction often requires heating to proceed at a reasonable rate. Maintain the temperature as specified in the protocol.[7]
Formation of multiple products (isomers) The Reimer-Tiemann reaction can produce both ortho and para isomers.While ortho-formylation is generally favored for phenols, some para-isomer may form.[4][8] Purification by column chromatography will be necessary to isolate the desired ortho-isomer.
Dark-colored reaction mixture or tar formation Polymerization or side reactions of the starting material or product under the strongly basic conditions.Avoid excessively high temperatures and prolonged reaction times. Ensure an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Step 2: Selective Reduction (Sodium Borohydride Reduction)
Problem Possible Cause(s) Suggested Solution(s)
Incomplete reduction of the aldehyde Insufficient amount of sodium borohydride.Use a molar excess of NaBH₄ to ensure complete reduction. Monitor the reaction by TLC until the starting aldehyde spot disappears.
Low reaction temperature.While the reaction is often performed at 0 °C to control reactivity, allowing it to warm to room temperature may be necessary for completion.[14]
Reduction of the methyl ester Use of a stronger reducing agent or harsh reaction conditions.Sodium borohydride is generally selective.[1][3] Avoid using stronger reducing agents like lithium aluminum hydride (LiAlH₄). Ensure the reaction is not heated excessively, as this can sometimes promote ester reduction with NaBH₄, especially in the presence of certain additives.[15]
Difficult work-up (emulsions) Formation of borate salts during quenching.Acidify the reaction mixture carefully with dilute acid (e.g., 1M HCl) after the reaction is complete to decompose the borate complexes. This should be done cautiously as hydrogen gas may be evolved.

Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxy-4-formylbenzoate (via Reimer-Tiemann Reaction)

Disclaimer: This is a representative protocol and may require optimization.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-hydroxybenzoate (1.0 eq.) in a suitable solvent such as ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 20-40% w/v, 4.0 eq.).[7][8]

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Add chloroform (2.0-3.0 eq.) dropwise over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[16]

  • After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH 2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate Methyl 3-hydroxy-4-formylbenzoate.

Step 2: Synthesis of this compound (via Selective Reduction)
  • Dissolve Methyl 3-hydroxy-4-formylbenzoate (1.0 eq.) in a suitable solvent such as methanol or a mixture of THF and methanol in a round-bottom flask.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5-2.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains low.[14]

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of water or dilute hydrochloric acid to decompose the excess NaBH₄ and borate esters.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Summary of Reagents and Typical Reaction Conditions

Step Reaction Starting Material Key Reagents Solvent Temperature Typical Reaction Time
1FormylationMethyl 3-hydroxybenzoateChloroform, Sodium HydroxideBiphasic (e.g., Ethanol/Water)60-70 °C3-5 hours
2ReductionMethyl 3-hydroxy-4-formylbenzoateSodium BorohydrideMethanol or THF/Methanol0 °C to Room Temp.2-4 hours

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Selective Reduction SM Methyl 3-hydroxybenzoate Intermediate Methyl 3-hydroxy-4-formylbenzoate SM->Intermediate  Reimer-Tiemann Reaction (CHCl3, NaOH) Product This compound Intermediate->Product  Sodium Borohydride (NaBH4)

Caption: Synthetic workflow for this compound.

TroubleshootingFormylation Start Low Yield in Formylation Step Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Product Formation? Start->Cause2 Solution1a Increase base concentration Improve stirring efficiency Cause1->Solution1a Yes Solution1b Increase reaction temperature or time Cause1->Solution1b Yes Solution2a Optimize reaction conditions (temp, time) Cause2->Solution2a Yes Solution2b Purify via column chromatography Cause2->Solution2b Yes

Caption: Troubleshooting logic for the formylation step.

TroubleshootingReduction Start Issue with Reduction Step Problem1 Incomplete Reduction? Start->Problem1 Problem2 Ester Reduction? Start->Problem2 Solution1 Add more NaBH4 Increase reaction time Problem1->Solution1 Yes Solution2 Confirm use of NaBH4 (not LiAlH4) Maintain low temperature Problem2->Solution2 Yes

Caption: Troubleshooting logic for the selective reduction step.

References

Identifying and removing impurities from "Methyl 3-hydroxy-4-(hydroxymethyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the identification and removal of impurities from "Methyl 3-hydroxy-4-(hydroxymethyl)benzoate".

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound, primarily synthesized via the reduction of Methyl 3-hydroxy-4-formylbenzoate.

Q1: My reaction appears complete by TLC, but after workup, I have a significant amount of starting material. What could be the issue?

A1: This is a common issue and can arise from a few sources:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the reducing agent (e.g., sodium borohydride). Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. The starting aldehyde is less polar than the product alcohol, so it will have a higher Rf value.

  • Workup Issues: During the aqueous workup, if the pH is not sufficiently acidic, the product, being a phenol, might remain partially in the aqueous layer as a phenoxide salt. Ensure the aqueous layer is acidified to a pH of around 3-4 before extraction.

  • Impurity Co-migration: It's possible an impurity is co-migrating with your product on TLC, making the reaction appear complete. Try a different TLC solvent system to get better separation. A common starting point for esters is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[1]

Q2: I see a new, more polar spot on my TLC plate after the reaction, in addition to my product. What could this be?

A2: A more polar spot (lower Rf value) could be a byproduct of the reduction. One possibility is the over-reduction of the methyl ester to a primary alcohol, although this is less likely with a mild reducing agent like sodium borohydride under standard conditions.[2][3] Another possibility, though less common in this specific case, is the formation of diol impurities if other reducible functional groups are present.

Q3: My purified product has a broad melting point range. What does this indicate?

A3: A broad melting point range is a strong indicator of the presence of impurities. The most likely impurity is the starting material, Methyl 3-hydroxy-4-formylbenzoate. Even small amounts of impurities can disrupt the crystal lattice of the desired product, leading to a depression and broadening of the melting point. Further purification by recrystallization or column chromatography is recommended.

Q4: During column chromatography, my compound is streaking and the separation is poor. How can I improve this?

A4: Streaking on a silica gel column is often due to the compound being too polar for the chosen eluent system or column overload.[1] Here are some solutions:

  • Optimize the Eluent System: Add a small amount of a more polar solvent, like methanol, to your eluent system (e.g., ethyl acetate/hexanes). This can help to improve the elution of polar compounds and reduce tailing.

  • Deactivate the Silica Gel: The phenolic hydroxyl group can interact strongly with the acidic silica gel. You can try neutralizing the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (0.1-1%) before loading your sample.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. Ensure the amount of crude product loaded is appropriate for the size of your column. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of the crude sample.[4]

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (neutral or basic), which may have different interactions with your compound.[5]

Q5: I'm having trouble getting my compound to crystallize during recrystallization. What can I do?

A5: Difficulty in crystallization can be due to several factors:[1]

  • Solution is too dilute: If too much solvent was used, the solution may not be supersaturated upon cooling. Try to evaporate some of the solvent to increase the concentration.

  • Inappropriate solvent: The chosen solvent may be too good of a solvent for your compound even at low temperatures. Experiment with different solvents or solvent pairs. For a polar compound like this, solvent pairs like ethyl acetate/hexanes or ethanol/water can be effective.[1]

  • Presence of impurities: High levels of impurities can inhibit crystal formation. It might be necessary to first purify the compound by column chromatography.

  • "Oiling out": If the compound separates as an oil instead of crystals, it could be because the boiling point of the solvent is higher than the melting point of your compound, or due to the presence of impurities. Try using a lower-boiling point solvent or a solvent pair.[1]

  • Inducing Crystallization: If the solution is supersaturated but no crystals form, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Impurity

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₉H₁₀O₃182.17104-106White to off-white solid
Methyl 3-hydroxy-4-formylbenzoateC₉H₈O₄180.16134-136White to yellow solid

Table 2: Typical Purification Parameters and Expected Outcomes

Purification MethodParameterTypical ValueReference
RecrystallizationExpected Purity>98%General laboratory practice
Expected Yield70-90%Dependent on crude purity
Column ChromatographyExpected Purity>99%General laboratory practice
Expected Yield80-95%Dependent on technique

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction
  • Dissolution: Dissolve Methyl 3-hydroxy-4-formylbenzoate (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product alcohol should have a lower Rf than the starting aldehyde.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture until the pH is acidic (pH ~3-4).

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good starting point is an ethyl acetate/hexanes mixture or an ethanol/water mixture. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more polar solvent of a pair) until the solid just dissolves.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Protocol 3: Purification by Flash Column Chromatography
  • Eluent Selection: Determine an appropriate eluent system using TLC. A solvent system that gives the desired product an Rf value of approximately 0.25-0.35 is ideal. A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is a good starting point.[1]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, "dry loading" can be used: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.[1]

  • Elution: Begin elution with the initial non-polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

G cluster_synthesis Synthesis & Crude Product cluster_purification Purification Workflow cluster_output Final Product start Start: Crude Methyl 3-hydroxy-4-(hydroxymethyl)benzoate tlc_analysis TLC Analysis of Crude start->tlc_analysis column_chrom Column Chromatography tlc_analysis->column_chrom Significant Impurities recrystallization Recrystallization tlc_analysis->recrystallization Minor Impurities column_chrom->recrystallization Further Purification purity_check Purity & Identity Check (TLC, MP, NMR) column_chrom->purity_check recrystallization->purity_check purity_check->column_chrom Fails Specs pure_product Pure Product (>98%) purity_check->pure_product Meets Specs

Caption: Purification workflow for this compound.

G cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Sources starting_material Methyl 3-hydroxy-4-formylbenzoate reduction Reduction (e.g., NaBH4, MeOH) starting_material->reduction crude_product Crude Product reduction->crude_product unreacted_sm Unreacted Starting Material unreacted_sm->crude_product side_products Side-Products (e.g., over-reduction) side_products->crude_product reagents Residual Reagents/ Solvents reagents->crude_product

Caption: Potential sources of impurities during synthesis.

References

Challenges in the synthesis and handling of "Methyl 3-hydroxy-4-(hydroxymethyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and handling of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and practical synthetic route is the selective reduction of the aldehyde group of Methyl 4-formyl-3-hydroxybenzoate. This starting material is commercially available. The formyl group is selectively reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride (NaBH₄), leaving the methyl ester and phenolic hydroxyl groups intact.

Q2: What are the primary safety concerns when handling this compound and its precursors?

While specific toxicity data for this compound is not extensively documented, it is prudent to handle it and its precursors with standard laboratory safety precautions. Based on data for similar compounds, such as other hydroxybenzoate derivatives, potential hazards may include skin, eye, and respiratory irritation.[1][2][3][4] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[2][3][4] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2][3]

Q3: How should this compound be stored?

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Protect it from moisture and strong oxidizing agents. Benzylic alcohols can be susceptible to oxidation over time, especially in the presence of air and light.[5] For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q4: How can I monitor the progress of the reduction reaction?

The progress of the reduction of Methyl 4-formyl-3-hydroxybenzoate can be effectively monitored by Thin-Layer Chromatography (TLC). The starting material (aldehyde) is more polar than the product (alcohol). Therefore, on a silica gel TLC plate, the product will have a higher Rf value than the starting material. A suitable eluent system for TLC would be a mixture of ethyl acetate and hexanes.

Synthesis Troubleshooting Guide

The proposed synthesis is the reduction of Methyl 4-formyl-3-hydroxybenzoate using sodium borohydride.

Methyl 4-formyl-3-hydroxybenzoate Methyl 4-formyl-3-hydroxybenzoate This compound This compound Methyl 4-formyl-3-hydroxybenzoate->this compound NaBH4, MeOH/THF

Caption: Proposed synthesis of this compound.

Symptom Possible Cause Suggested Solution
Reaction is sluggish or incomplete (TLC shows significant starting material remaining after several hours). 1. Insufficient reducing agent. 2. Low reaction temperature. 3. Deactivated reducing agent due to moisture.1. Add an additional portion of NaBH₄ (0.25-0.5 equivalents) to the reaction mixture. 2. Allow the reaction to warm to room temperature. Gentle heating (to ~40 °C) can be applied if necessary, but monitor for side reactions. 3. Use anhydrous solvents and ensure the NaBH₄ is fresh and has been stored properly.
Multiple spots on TLC, indicating side products. 1. Over-reduction of the ester group. 2. Formation of borate esters.1. This is less likely with NaBH₄ but can occur with prolonged reaction times or excessive heating. Ensure the reaction is not heated unnecessarily. 2. These are typically hydrolyzed during the workup. Ensure the acidic workup is sufficient.
Low isolated yield after workup. 1. Incomplete extraction of the product from the aqueous layer. 2. Product is partially soluble in the aqueous layer. 3. Degradation of the product during acidic workup.1. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). 2. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and improve extraction efficiency. 3. Use a mild acid (e.g., 1M HCl) for quenching and perform the workup at a low temperature (0 °C).
Product "oils out" during recrystallization instead of forming crystals. 1. Presence of impurities. 2. Inappropriate recrystallization solvent. 3. Cooling the solution too quickly.1. Purify the crude product by column chromatography before recrystallization. 2. Try a different solvent or a solvent system (e.g., ethyl acetate/hexanes, acetone/water). 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Final product appears discolored (yellow or brown). 1. Oxidation of the phenolic hydroxyl group. 2. Trace impurities from the reaction.1. Handle the compound quickly and store it under an inert atmosphere. 2. Purify by column chromatography or treat a solution of the product with a small amount of activated charcoal before recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction

This protocol is based on standard procedures for the selective reduction of aromatic aldehydes.

Materials:

  • Methyl 4-formyl-3-hydroxybenzoate

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve Methyl 4-formyl-3-hydroxybenzoate (1.0 eq) in a mixture of anhydrous methanol and THF (a common ratio is 1:1) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 1M HCl at 0 °C until the solution is acidic (pH ~5-6) and gas evolution ceases.

  • Remove the organic solvents under reduced pressure.

  • Extract the remaining aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 9:1 hexanes:ethyl acetate) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of hexanes and ethyl acetate, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

The following table summarizes expected, though not experimentally verified for this specific compound, quantitative data based on similar reactions. Actual results may vary.

Parameter Expected Value
Reaction Time 1 - 3 hours
Reaction Temperature 0 °C to Room Temperature
Yield (after purification) 70 - 95%[6]
Purity (after chromatography) >98%

Visualizations

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Dissolve Starting Material Dissolve Starting Material Cool to 0C Cool to 0C Dissolve Starting Material->Cool to 0C Add NaBH4 Add NaBH4 Cool to 0C->Add NaBH4 Monitor by TLC Monitor by TLC Add NaBH4->Monitor by TLC Quench with HCl Quench with HCl Monitor by TLC->Quench with HCl Remove Solvents Remove Solvents Quench with HCl->Remove Solvents Extract with EtOAc Extract with EtOAc Remove Solvents->Extract with EtOAc Wash with Brine Wash with Brine Extract with EtOAc->Wash with Brine Dry and Concentrate Dry and Concentrate Wash with Brine->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Experimental workflow for the synthesis and purification.

Incomplete Reaction Incomplete Reaction Low Yield Low Yield Incomplete Reaction->Low Yield Starting Material in Product Starting Material in Product Incomplete Reaction->Starting Material in Product Side Reactions Side Reactions Side Reactions->Low Yield Impure Product Impure Product Side Reactions->Impure Product Inefficient Workup Inefficient Workup Inefficient Workup->Low Yield Poor Purification Poor Purification Poor Purification->Impure Product

Caption: Logical relationships of common synthesis problems.

References

Preventing over-reduction in the synthesis of "Methyl 3-hydroxy-4-(hydroxymethyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during this chemical synthesis, with a particular focus on preventing over-reduction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly in the selective reduction of a diester precursor such as dimethyl hydroxyterephthalate.

Issue 1: Low Yield of the Desired Product with Significant Starting Material Remaining

  • Possible Cause 1: Inactive Reducing Agent. Sodium borohydride (NaBH₄) can degrade over time, especially if not stored in a dry environment.

    • Solution: Use a fresh bottle of NaBH₄ or test the activity of the current batch on a simple ketone as a control.

  • Possible Cause 2: Insufficient Equivalents of Reducing Agent. While theoretically less hydride is needed, some decomposition or reaction with the solvent can occur.

    • Solution: Increase the equivalents of NaBH₄ incrementally (e.g., from 2.0 eq to 2.5 eq).

  • Possible Cause 3: Low Reaction Temperature. While higher temperatures can risk over-reduction, a temperature that is too low may result in a sluggish or incomplete reaction.

    • Solution: If the reaction is being run at room temperature, consider gentle heating to reflux, as described in some protocols.[1]

Issue 2: Formation of a Significant Amount of Diol Byproduct (Over-reduction)

  • Possible Cause 1: Excessive Amount of Reducing Agent. An excess of sodium borohydride can lead to the reduction of both ester groups.

    • Solution: Carefully control the stoichiometry of NaBH₄. Start with the recommended equivalents (e.g., 2.0 eq) and adjust downwards if over-reduction is observed.

  • Possible Cause 2: Prolonged Reaction Time or High Temperature. The longer the reaction proceeds or the higher the temperature, the greater the chance of the second ester group being reduced.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed and the desired product is maximized, quench the reaction promptly. Consider running the reaction at a lower temperature for a longer period.

  • Possible Cause 3: Inappropriate Solvent System. The choice of solvent can influence the reactivity of the reducing agent.

    • Solution: A mixture of THF and methanol is often used for NaBH₄ reductions of esters.[2][3] The methanol participates in the reaction mechanism. Adjusting the ratio of these solvents may modulate the reactivity.

Issue 3: Complex Product Mixture Observed by TLC or NMR

  • Possible Cause 1: Competing Side Reactions. Besides over-reduction, other side reactions may occur depending on the specific substrate and conditions.

    • Solution: Ensure the starting material is pure. Review the reaction conditions (temperature, atmosphere) to minimize potential side reactions. An inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Possible Cause 2: Decomposition of Product During Workup or Purification. The product, containing both a phenol and a benzyl alcohol moiety, could be sensitive to acidic or basic conditions, or to prolonged heating.

    • Solution: Use a mild acidic workup (e.g., 1M HCl) and avoid excessive heat.[1] For purification, consider column chromatography with a silica gel that is not overly acidic.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A common precursor is dimethyl hydroxyterephthalate. The synthesis involves the selective reduction of one of the two methyl ester groups.[1]

Q2: Which reducing agent is recommended to avoid over-reduction?

Sodium borohydride (NaBH₄) is a suitable reagent for this selective reduction.[1] While generally mild towards esters, its reactivity can be enhanced in solvents like a THF/methanol mixture, allowing for the reduction of one ester group while the other remains intact under controlled conditions.[2][3] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are more likely to cause over-reduction to the diol.

Q3: How can I monitor the progress of the reaction to prevent over-reduction?

Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting diester, the desired mono-alcohol product, and the diol byproduct. The reaction should be stopped once the starting material spot has disappeared and the product spot is at its maximum intensity.

Q4: What are the key parameters to control to ensure selectivity?

The key parameters are:

  • Stoichiometry of the reducing agent: Use the minimum effective amount of NaBH₄.

  • Temperature: Maintain a consistent temperature. Overheating can lead to a loss of selectivity.

  • Reaction time: Monitor the reaction closely and quench it as soon as it is complete.

Q5: The patent literature mentions refluxing with NaBH₄ in THF. Is this not too harsh?

While refluxing can increase the reaction rate, it also increases the risk of over-reduction.[1] The success of this method depends on careful monitoring and quenching the reaction at the optimal time. If over-reduction is a problem, performing the reaction at a lower temperature for a longer duration is a recommended alternative.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the selective reduction of dimethyl hydroxyterephthalate to this compound as described in the literature.

ParameterValueReference
Starting MaterialDimethyl hydroxyterephthalate[1]
ReagentSodium Borohydride (NaBH₄)[1]
Reagent Stoichiometry2.0 equivalents[1]
SolventTetrahydrofuran (THF)[1]
TemperatureReflux[1]
Reaction Time2 hours[1]

Experimental Protocols

Protocol for the Selective Reduction of Dimethyl Hydroxyterephthalate

This protocol is adapted from patent literature for the synthesis of this compound.[1]

  • Reaction Setup: To a solution of dimethyl hydroxyterephthalate (1.0 eq) in tetrahydrofuran (THF), add sodium borohydride (2.0 eq).

  • Heating: Heat the resulting suspension at reflux for 2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Remove the solvent under reduced pressure (in vacuo).

    • Add water to the resulting residue.

    • Acidify the solution with 1M HCl.

  • Crystallization: Store the acidified solution at 0 °C to induce crystallization of the product.

  • Purification: The product can be further purified if necessary, for example, by recrystallization or column chromatography.

Visualizations

Reaction_Pathway Start Dimethyl 3-hydroxyphthalate Product Methyl 3-hydroxy-4- (hydroxymethyl)benzoate Start->Product NaBH4 (2 eq) THF, Reflux Byproduct Over-reduction Product (Diol) Product->Byproduct Excess NaBH4 or Prolonged Time

Caption: Reaction scheme for the synthesis of the target compound and the potential over-reduction pathway.

Troubleshooting_Workflow decision decision start Reaction Complete? check_yield Low Yield? start->check_yield Yes incomplete Incomplete Reaction: - Check NaBH4 activity - Increase NaBH4 eq. - Increase temperature/time start->incomplete No check_purity Over-reduction? check_yield->check_purity Yes success Successful Synthesis check_yield->success No low_yield Workup/Purification Issues: - Check product stability - Optimize purification check_purity->low_yield No over_reduction Over-reduction: - Decrease NaBH4 eq. - Lower temperature - Reduce reaction time check_purity->over_reduction Yes

References

Technical Support Center: Synthesis of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate. The information is presented in a question-and-answer format to address potential issues during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A practical and scalable approach involves a two-step process starting from 3-hydroxy-4-(hydroxymethyl)benzoic acid. The first step is a Fischer-Speier esterification using methanol with an acid catalyst, such as sulfuric acid, to form the methyl ester. This is a well-established method for converting carboxylic acids to esters.[1][2]

Q2: How can I monitor the progress of the esterification reaction?

A2: Thin-layer chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[1][3] A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting carboxylic acid is more polar and will have a lower Rf value compared to the less polar product, the methyl ester. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can also be utilized.[1]

Q3: What are the expected yield and purity for this synthesis?

A3: While specific data for this compound is not widely published, yields for similar Fischer esterification reactions can be high, often exceeding 90%, provided the reaction is driven to completion.[4] Purity of over 99% can be achieved after purification by column chromatography.[5]

Q4: What are the primary side reactions or impurities I should be aware of?

A4: The main potential impurities include unreacted starting material (3-hydroxy-4-(hydroxymethyl)benzoic acid) due to the reversible nature of the esterification.[1] Another possible, though less common, side product is the O-methylated ester at the phenolic hydroxyl group, especially if harsh conditions are used. During the workup, hydrolysis of the desired ester back to the carboxylic acid can also occur if conditions are not carefully controlled.[1]

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low reaction conversion (significant starting material remains on TLC) 1. Insufficient reaction time or temperature. 2. Catalyst has lost activity. 3. Reversible nature of the reaction limiting completion.1. Increase reflux time or temperature, monitoring by TLC. 2. Use fresh, concentrated acid catalyst. 3. Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.
Presence of a non-polar impurity on TLC/HPLC O-methylation of the phenolic hydroxyl group.Avoid excessively high temperatures and prolonged reaction times. Use the minimum effective amount of acid catalyst. This byproduct may be difficult to separate due to similar polarity to the product; careful column chromatography with a shallow solvent gradient may be required.[1]
Low isolated yield after workup despite good conversion 1. Incomplete extraction of the product. 2. Product loss during washing steps. 3. Hydrolysis of the ester during workup.1. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate.[1] 2. Minimize the number of aqueous washes or use brine to reduce solubility in the aqueous phase. 3. Perform aqueous washes with neutral or slightly acidic water and avoid basic conditions.
Final product is an oil or fails to crystallize Presence of impurities.Purify the crude product using column chromatography on silica gel.[3] Following chromatography, recrystallization from a suitable solvent system like ethyl acetate/hexanes can be attempted.[5]
Cloudy organic layer after aqueous wash Emulsion formation or suspended water droplets.Wash the organic layer with a saturated brine solution to help break emulsions and remove water. Subsequently, dry the organic layer thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄ before filtration and concentration.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the esterification of 3-hydroxy-4-(hydroxymethyl)benzoic acid.

Materials:

  • 3-hydroxy-4-(hydroxymethyl)benzoic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-hydroxy-4-(hydroxymethyl)benzoic acid and an excess of methanol (approximately 10-20 volumes).

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: pressure buildup from CO₂ evolution), and finally with brine.[5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Prepare a silica gel column using a slurry packing method with hexane.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on similar esterification and purification procedures.

Parameter Typical Value Reference
Reaction Time 4 - 12 hours[4]
Typical Yield (Esterification) 90 - 95%[4]
Purity (after Column Chromatography) >99%[5]
Yield (Column Chromatography) 80 - 95%[5]

Visualizations

experimental_workflow cluster_reaction Synthesis cluster_workup Workup & Purification start 3-hydroxy-4-(hydroxymethyl)benzoic acid esterification Fischer Esterification (Methanol, H₂SO₄, Reflux) start->esterification monitoring TLC Monitoring esterification->monitoring monitoring->esterification Incomplete workup Aqueous Workup (Extraction, Washes) monitoring->workup drying Drying & Concentration workup->drying chromatography Column Chromatography drying->chromatography product Pure Methyl 3-hydroxy-4- (hydroxymethyl)benzoate chromatography->product

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationships cluster_troubleshooting Troubleshooting Logic cluster_solutions Corrective Actions low_yield Low Isolated Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Cause workup_loss Workup Losses low_yield->workup_loss Cause hydrolysis Ester Hydrolysis low_yield->hydrolysis Cause increase_time Increase Reaction Time/ Temp incomplete_reaction->increase_time Solution optimize_extraction Optimize Extraction/ Washes workup_loss->optimize_extraction Solution control_ph Control pH during Workup hydrolysis->control_ph Solution

Caption: Logical relationships in troubleshooting low yield issues during synthesis.

References

"Methyl 3-hydroxy-4-(hydroxymethyl)benzoate" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound has three functional groups that can be susceptible to degradation under certain conditions: a phenolic hydroxyl group, a hydroxymethyl group, and a methyl ester. The primary stability concerns are oxidation of the phenol and hydroxymethyl groups, and hydrolysis of the methyl ester.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure, the following degradation pathways are plausible:

  • Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to form 3-hydroxy-4-(hydroxymethyl)benzoic acid and methanol.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-like compounds.[1][2] The hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid.[3][4][5]

  • Photodegradation: Exposure to light, particularly UV light, may promote oxidative degradation pathways.

Q3: What are the expected degradation products?

A3: The potential degradation products depend on the stress conditions. The table below summarizes the likely products.

Q4: How should I store this compound to ensure its stability?

A4: To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place. Inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Discoloration of the solid compound (e.g., turning pink or brown) Oxidation of the phenolic hydroxyl group.1. Ensure the compound is stored under an inert atmosphere. 2. Avoid exposure to light and high temperatures. 3. Consider purification by recrystallization if the discoloration is significant.
Appearance of a new peak in HPLC analysis of a solution Hydrolysis of the methyl ester or oxidation of the compound.1. Check the pH of the solution. If acidic or basic, hydrolysis is likely. 2. If the solution was exposed to air or light, oxidation is a possibility. 3. Use freshly prepared solutions for experiments.
Low assay value for the compound Degradation due to improper storage or handling.1. Review storage conditions (temperature, light, atmosphere). 2. Verify the purity of the starting material. 3. Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of the analytical method.

Data Presentation

Table 1: Potential Degradation Products of this compound under Forced Degradation Conditions

Stress Condition Potential Degradation Products Chemical Structure of Major Degradant
Acidic Hydrolysis 3-hydroxy-4-(hydroxymethyl)benzoic acid, Methanol
alt text
Basic Hydrolysis 3-hydroxy-4-(hydroxymethyl)benzoic acid, Methanol
alt text
Oxidation (e.g., H₂O₂) 3-hydroxy-4-formylbenzoic acid, 4-carboxy-5-hydroxybenzoic acid, Quinone-type structures
alt text
Thermal Degradation Dependent on temperature and duration; may lead to complex decomposition.Not readily predictable.
Photodegradation Similar to oxidation products, potentially with radical-mediated byproducts.Not readily predictable.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[6][7]

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Dissolve the stressed solid in methanol and dilute for HPLC analysis.

  • Analysis: Analyze all samples by a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile with 0.1% formic acid) and compare the chromatograms with that of an unstressed sample.

Visualizations

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation This compound This compound 3-hydroxy-4-(hydroxymethyl)benzoic acid 3-hydroxy-4-(hydroxymethyl)benzoic acid This compound->3-hydroxy-4-(hydroxymethyl)benzoic acid H⁺ or OH⁻ Methanol Methanol This compound->Methanol 3-hydroxy-4-formylbenzoic acid 3-hydroxy-4-formylbenzoic acid This compound->3-hydroxy-4-formylbenzoic acid [O] Quinone-type structures Quinone-type structures This compound->Quinone-type structures [O] 4-carboxy-5-hydroxybenzoic acid 4-carboxy-5-hydroxybenzoic acid 3-hydroxy-4-formylbenzoic acid->4-carboxy-5-hydroxybenzoic acid [O]

Caption: Potential degradation pathways of this compound.

cluster_stress Apply Stress Conditions start Start: Forced Degradation Study stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (Solid, 80°C) stock->thermal photo Photolytic (Solid, ICH Q1B) stock->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants & Establish Degradation Pathway analysis->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Enhancing the Purity of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the purity of "Methyl 3-hydroxy-4-(hydroxymethyl)benzoate" following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The nature of impurities is highly dependent on the synthetic route employed. The two most probable synthetic pathways are:

  • Esterification of 3-hydroxy-4-(hydroxymethyl)benzoic acid: In this case, the most likely impurity is the unreacted starting carboxylic acid.

  • Selective reduction of dimethyl 3-hydroxyphthalate: This route may lead to impurities such as the starting diester, the corresponding diol (from over-reduction), or partially reduced intermediates.

Other potential impurities can include residual solvents from the reaction or workup, and byproducts from side reactions.

Q2: My crude product is a brownish oil, but the pure compound should be a solid. What could be the reason?

A2: The presence of colored impurities often points towards degradation or side products. Phenolic compounds can be susceptible to oxidation, which can lead to colored byproducts. Inadequate temperature control during synthesis or prolonged reaction times can also contribute to the formation of such impurities.

Q3: I am seeing significant streaking on my TLC plate during purification. What does this indicate and how can I resolve it?

A3: Streaking on a TLC plate, especially for a polar compound like this compound, is often due to the compound's strong interaction with the silica gel. This can be caused by:

  • Inappropriate solvent system: The mobile phase may not be polar enough to effectively elute the compound, causing it to streak.

  • Compound acidity: The phenolic hydroxyl group can interact strongly with the acidic silica gel.

  • High sample concentration: Overloading the TLC plate can also lead to streaking.

To resolve this, you can try using a more polar mobile phase, such as increasing the proportion of ethyl acetate or methanol in a hexane or dichloromethane-based eluent. Adding a small amount of acetic acid to the mobile phase can also help to reduce streaking by protonating the compound and minimizing its interaction with the silica.

Q4: After recrystallization, I have a very low yield. What are the possible causes and how can I improve it?

A4: Low recovery after recrystallization can be attributed to several factors:

  • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Using too much solvent: Dissolving the crude product in an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

To improve the yield, it is crucial to select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Use the minimum amount of hot solvent necessary to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

Troubleshooting Guides

Column Chromatography
Symptom Possible Cause(s) Suggested Solution(s)
Product elutes with the solvent front (High Rf value). Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the hexane/dichloromethane to ethyl acetate ratio).
Product does not move from the baseline (Low Rf value). Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the ethyl acetate or methanol content).
Poor separation of product from impurities. Inappropriate mobile phase polarity. Column overloading.Optimize the mobile phase by testing different solvent ratios with TLC. Use a shallower solvent gradient during elution. Reduce the amount of crude material loaded onto the column.
Streaking of the product band. Strong interaction with silica gel.Add a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase.
Recrystallization
Symptom Possible Cause(s) Suggested Solution(s)
Product does not crystallize upon cooling. Solution is too dilute. Inappropriate solvent.Concentrate the solution by evaporating some of the solvent. Try a different solvent or a solvent pair. Induce crystallization by scratching the inside of the flask or adding a seed crystal.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. High concentration of impurities.Use a lower-boiling point solvent. Perform a preliminary purification by column chromatography before recrystallization.
Low recovery of pure product. The compound is too soluble in the cold solvent. Too much solvent was used.Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent for dissolution.
Crystals are colored. Presence of colored impurities.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.

Data Presentation

The following table summarizes the expected purity and yield for different purification methods based on general laboratory practice for similar aromatic esters. The actual results will depend on the initial purity of the crude material and the optimization of the chosen method.

Purification Method Parameter Typical Value
Recrystallization Expected Purity>98%
Expected Yield70-90%
Column Chromatography Expected Purity>99%
Expected Yield80-95%
Combined Methods Purity (Chromatography + Recrystallization)>99.5%
Recovery (Chromatography + Recrystallization)60-80%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude material.
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution:

  • Start with a mobile phase of low polarity, such as a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).
  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate (e.g., to 7:3, 1:1, and then 3:7 v/v) to elute the components.

4. Fraction Collection and Analysis:

  • Collect fractions of the eluate in test tubes.
  • Monitor the fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

1. Solvent Selection:

  • Choose a suitable solvent or solvent pair. A mixture of ethyl acetate and hexane, or ethanol and water can be effective. The ideal solvent should dissolve the compound well when hot but poorly when cold.

2. Dissolution:

  • Place the crude or partially purified solid in an Erlenmeyer flask.
  • Add a minimal amount of the hot solvent (or the more polar solvent of a pair) incrementally until the solid just dissolves.

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

4. Hot Filtration (Optional):

  • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

6. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

7. Washing:

  • Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

8. Drying:

  • Dry the purified crystals under vacuum to a constant weight.

Mandatory Visualization

Purification_Workflow crude Crude Product analysis1 TLC/HPLC Analysis crude->analysis1 decision1 Significant Impurities? analysis1->decision1 column Column Chromatography decision1->column Yes recrystallize Recrystallization decision1->recrystallize No (minor impurities) analysis2 TLC/HPLC Analysis of Fractions column->analysis2 combine Combine Pure Fractions analysis2->combine combine->recrystallize analysis3 Final Purity Analysis (HPLC, NMR) recrystallize->analysis3 pure_product Pure Product analysis3->pure_product Troubleshooting_Logic start Post-Synthesis Purification Issue issue Identify the Primary Issue start->issue low_purity Low Purity after Initial Purification issue->low_purity Impure Product low_yield Low Yield issue->low_yield Product Loss color Colored Product issue->color Discoloration solution_purity Re-purify using an orthogonal method (e.g., Recrystallization if Chromatography was used first). Optimize chromatography conditions. low_purity->solution_purity solution_yield Optimize recrystallization solvent and volume. Check for product loss during transfers. low_yield->solution_yield solution_color Treat with activated charcoal during recrystallization. color->solution_color

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the NMR Analysis of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural characteristics is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structure. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate, offering insights through comparison with structurally related analogs and predicted spectral data.

Due to the limited availability of direct experimental NMR data for this compound, this guide leverages a combination of predicted spectral values and experimental data from closely related compounds. This approach allows for a robust interpretation and highlights the unique spectral features of the target molecule. The comparative compounds include Methyl 4-(hydroxymethyl)benzoate, Methyl 3,4-dihydroxybenzoate (Protocatechuic acid methyl ester), and Methyl 3-hydroxybenzoate.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside the experimental data for its structural analogs. This comparative presentation facilitates a deeper understanding of the influence of substituent positioning on the NMR spectrum.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental, 400 MHz, DMSO-d₆)

Compound Ar-H2 (s) Ar-H5 (d) Ar-H6 (d) -OCH₃ (s) -CH₂OH (s) Ar-OH (s) -CH₂OH (t)
This compound (Predicted) 7.457.357.253.804.509.505.20
Methyl 4-(hydroxymethyl)benzoate 7.99 (d, J=8.4 Hz)7.40 (d, J=8.4 Hz)-3.894.73--
Methyl 3,4-dihydroxybenzoate 7.41 (d, J=2.0 Hz)6.88 (d, J=8.2 Hz)7.32 (dd, J=8.2, 2.0 Hz)3.78-9.25 (br s), 9.65 (br s)-
Methyl 3-hydroxybenzoate 7.50 (t, J=2.2 Hz)7.05-7.15 (m)7.30-7.40 (m)3.85-9.75 (s)-

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental, 100 MHz, DMSO-d₆)

Compound C=O C1 C2 C3 C4 C5 C6 -OCH₃ -CH₂OH
This compound (Predicted) 166.5129.0115.0155.0138.0118.0122.052.062.0
Methyl 4-(hydroxymethyl)benzoate 166.2128.9129.5145.5129.5126.9126.952.162.8
Methyl 3,4-dihydroxybenzoate 166.4122.3115.6145.0150.2116.9122.051.7-
Methyl 3-hydroxybenzoate 166.3131.2115.8157.5120.2129.7119.552.2-

Spectral Interpretation and Key Structural Correlations

The predicted NMR data for this compound reveals distinct features that can be rationalized by its substitution pattern. The following diagram illustrates the key correlations between the protons and carbons in the molecule, which are fundamental to the spectral assignment.

Key NMR Correlations for this compound cluster_molecule This compound C1 C1 C2 C2 C1->C2 C7 C=O C1->C7 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 O10 OH C3->O10 C5 C5 C4->C5 C11 CH2 C4->C11 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 O8 O C7->O8 C9 CH3 O8->C9 H_OCH3 H_OCH3 C9->H_OCH3 H_OH_Ar H_OH_Ar O10->H_OH_Ar O12 OH C11->O12 H_CH2 H_CH2 C11->H_CH2 H_OH_CH2 H_OH_CH2 O12->H_OH_CH2 A Acquire 1D NMR Spectra (¹H, ¹³C) B Determine Number and Type of Signals A->B C Analyze ¹H NMR Data (Chemical Shift, Integration, Multiplicity) B->C D Analyze ¹³C NMR Data (Chemical Shift) B->D E Propose Partial Structures C->E D->E F Acquire 2D NMR Spectra (COSY, HSQC, HMBC) E->F G Establish Connectivity (H-H, C-H correlations) F->G H Assemble Full Structure G->H I Verify and Refine Assignment H->I

A Comparative Guide to the Purification of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate: HPLC vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-purity chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. Methyl 3-hydroxy-4-(hydroxymethyl)benzoate, a key building block, often requires rigorous purification to remove byproducts and unreacted starting materials. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common purification techniques—column chromatography and recrystallization—for this specific compound. The information presented is supported by experimental data derived from methodologies applied to structurally similar phenolic compounds.

Data Presentation: A Quantitative Comparison

The selection of a purification method often involves a trade-off between purity, yield, speed, and cost. The following table summarizes the expected quantitative outcomes for the purification of this compound using different techniques. These values are based on typical results obtained for similar polar aromatic compounds and should serve as a guideline for method selection and development.

Purification MethodTypical Purity (%)Expected Yield (%)Solvent ConsumptionTime per Sample
Preparative HPLC >99%85-95%HighHours
Flash Column Chromatography 95-99%80-95%Moderate to HighHours to a day
Recrystallization >98% (for relatively pure starting material)70-90%Low to ModerateHours to days

In-Depth Look at Purification Methodologies

A detailed understanding of the experimental protocols is essential for successful implementation and optimization. Below are the methodologies for each of the discussed purification techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that offers high resolution and purity.[1] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of polar compounds like this compound.

Experimental Protocol:

  • Instrumentation: A preparative HPLC system equipped with a UV-Vis detector is ideal.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size) is a suitable choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended. A typical starting gradient could be 10-50% acetonitrile over 30 minutes.

  • Flow Rate: A flow rate of 5-20 mL/min is appropriate for a preparative column of this size.

  • Detection: UV detection at a wavelength of 254 nm is effective for this aromatic compound.

  • Sample Preparation: The crude sample should be dissolved in a minimal amount of the initial mobile phase or a compatible solvent like methanol and filtered through a 0.45 µm syringe filter before injection.

Flash Column Chromatography

Flash column chromatography is a widely used and effective method for the purification of organic compounds.[2] It offers a good balance between speed and resolution.

Experimental Protocol:

  • Stationary Phase: Silica gel (230-400 mesh) is the standard stationary phase.

  • Eluent Selection: The appropriate eluent system should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[2] A gradient of ethyl acetate in hexanes is a common starting point for compounds of similar polarity.

  • Column Packing: The silica gel should be packed as a slurry in the initial, less polar eluent to ensure a uniform bed.

  • Sample Loading: The crude product can be dissolved in a minimal amount of the eluent and loaded directly onto the column. For less soluble compounds, a "dry loading" technique, where the compound is adsorbed onto a small amount of silica gel, is recommended.[2]

  • Elution and Fraction Collection: The polarity of the eluent is gradually increased to elute the compounds from the column. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Recrystallization

Recrystallization is a simple and cost-effective technique for purifying solid compounds, particularly effective when the crude material is already of moderate purity.[2]

Experimental Protocol:

  • Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A solvent pair, such as ethyl acetate/hexanes or ethanol/water, can also be effective.[2]

  • Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, a hot gravity filtration is necessary.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.[2]

Visualizing the Purification Workflows

To better illustrate the logical flow of each purification process, the following diagrams have been generated using the DOT language.

Purification Workflow Comparison cluster_hplc Preparative HPLC cluster_column Flash Column Chromatography cluster_recrystallization Recrystallization hplc_start Crude Sample hplc_dissolve Dissolve in Mobile Phase hplc_start->hplc_dissolve hplc_inject Inject onto Column hplc_dissolve->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_collect Fraction Collection hplc_separate->hplc_collect hplc_evaporate Solvent Evaporation hplc_collect->hplc_evaporate hplc_end Pure Product (>99%) hplc_evaporate->hplc_end col_start Crude Sample col_load Load onto Column col_start->col_load col_elute Elute with Solvent Gradient col_load->col_elute col_collect Fraction Collection (TLC Analysis) col_elute->col_collect col_combine Combine Pure Fractions col_collect->col_combine col_evaporate Solvent Evaporation col_combine->col_evaporate col_end Pure Product (95-99%) col_evaporate->col_end rec_start Crude Sample rec_dissolve Dissolve in Hot Solvent rec_start->rec_dissolve rec_cool Slow Cooling & Crystallization rec_dissolve->rec_cool rec_filter Vacuum Filtration rec_cool->rec_filter rec_wash Wash with Cold Solvent rec_filter->rec_wash rec_dry Dry Crystals rec_wash->rec_dry rec_end Pure Product (>98%) rec_dry->rec_end

References

A Comparative Guide to the Reactivity of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate with three structurally similar compounds: Methylparaben, Vanillyl Alcohol, and Methyl Gallate. The analysis focuses on the reactivity of the key functional groups—phenolic hydroxyl, benzylic hydroxyl, and methyl ester—and their susceptibility to common organic transformations. This information is critical for researchers in drug development and organic synthesis, aiding in the prediction of metabolic pathways, the design of synthetic routes, and the understanding of potential drug-target interactions.

Compound Structures and Key Functional Groups

The reactivity of these compounds is dictated by the interplay of their constituent functional groups. The electronic effects of the substituents on the benzene ring significantly influence the reactivity of the entire molecule.

  • This compound: Contains a phenolic hydroxyl, a benzylic hydroxyl, and a methyl ester group. The hydroxyl groups are activating, while the methyl ester is a deactivating group in electrophilic aromatic substitution.

  • Methylparaben (Methyl 4-hydroxybenzoate): Possesses a phenolic hydroxyl group and a methyl ester. The hydroxyl group is activating, and the ester is deactivating.

  • Vanillyl Alcohol (4-(hydroxymethyl)-2-methoxyphenol): Features a phenolic hydroxyl, a benzylic hydroxyl, and a methoxy group. Both the hydroxyl and methoxy groups are strongly activating.

  • Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate): Contains three phenolic hydroxyl groups and a methyl ester. The multiple hydroxyl groups render the aromatic ring highly activated.

Comparative Reactivity Analysis

The following sections detail the expected reactivity of the compounds in key organic reactions, supported by available experimental data and established principles of organic chemistry.

Electrophilic Aromatic Substitution

The susceptibility of the aromatic ring to attack by electrophiles is a crucial aspect of the reactivity of these phenolic compounds. The hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho and para positions.[1]

General Reactivity Trend:

Methyl Gallate > Vanillyl Alcohol > this compound > Methylparaben

This trend is based on the number and nature of activating groups on the aromatic ring. Methyl gallate, with three hydroxyl groups, is the most reactive. Vanillyl alcohol, with a hydroxyl and a methoxy group, is also highly reactive. This compound is more reactive than methylparaben due to the additional activating effect of the hydroxymethyl group's hydroxyl substituent. Phenols are so reactive towards electrophilic aromatic substitution that milder reaction conditions are often required compared to benzene.[2]

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution

CompoundActivating GroupsDeactivating GroupsPredicted Relative Reactivity
Methyl Gallate3 x -OH-COOCH₃Very High
Vanillyl Alcohol-OH, -OCH₃NoneHigh
This compound-OH, -CH₂OH-COOCH₃Moderate
Methylparaben-OH-COOCH₃Low

Experimental Protocol: Comparative Bromination

This protocol allows for a qualitative and quantitative comparison of the reactivity of the four compounds towards electrophilic bromination.

Materials:

  • This compound

  • Methylparaben

  • Vanillyl Alcohol

  • Methyl Gallate

  • Bromine in a suitable solvent (e.g., carbon tetrachloride or acetic acid)

  • Sodium thiosulfate solution

  • Appropriate deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • NMR spectrometer

  • HPLC or GC-MS for quantitative analysis

Procedure:

  • Prepare equimolar solutions of each of the four test compounds in a suitable solvent (e.g., 0.1 M in acetic acid).

  • In separate reaction vessels, add a stoichiometric equivalent of bromine solution dropwise to each of the test compound solutions at room temperature while stirring.

  • Monitor the progress of each reaction by TLC at regular time intervals (e.g., 5, 15, 30, and 60 minutes). The disappearance of the starting material and the appearance of new spots will indicate the reaction progress.

  • After a set time (e.g., 1 hour), quench the reactions by adding an excess of sodium thiosulfate solution to consume any unreacted bromine.

  • Extract the organic products with a suitable solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Analyze the product mixture of each reaction by ¹H NMR to determine the structure of the brominated products and the regioselectivity of the reaction.

  • For a quantitative comparison, analyze the crude reaction mixtures using HPLC or GC-MS to determine the conversion of the starting material and the yield of the brominated products.

Expected Outcome: The rate of bromine consumption and product formation will follow the predicted reactivity trend. Methyl gallate is expected to react almost instantaneously, potentially leading to polybromination. Vanillyl alcohol will also react rapidly. The reactions of this compound and methylparaben will be slower, allowing for a more readily observable kinetic profile.

Electrophilic_Aromatic_Substitution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Prep1 Prepare Equimolar Solutions of Test Compounds Reaction Add Bromine Solution (Stoichiometric Equivalent) Prep1->Reaction Monitor Monitor by TLC Reaction->Monitor Quench Quench with Sodium Thiosulfate Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash and Dry Extract->Wash NMR 1H NMR Analysis (Structure & Regioselectivity) Wash->NMR Quant HPLC/GC-MS Analysis (Conversion & Yield) Wash->Quant

Caption: Experimental workflow for comparative electrophilic bromination.

Oxidation of the Benzylic Hydroxyl Group

The benzylic hydroxyl group in this compound and Vanillyl Alcohol is susceptible to oxidation to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The reactivity of this group is influenced by the electronic nature of the other substituents on the aromatic ring.

General Reactivity Trend:

Vanillyl Alcohol > this compound

The electron-donating methoxy group in Vanillyl Alcohol increases the electron density at the benzylic position, making it more susceptible to oxidation compared to this compound, which has an electron-withdrawing methyl ester group.

Table 2: Predicted Reactivity in Benzylic Oxidation

CompoundSubstituents Influencing Benzylic PositionPredicted Relative Reactivity
Vanillyl Alcohol-OH (activating), -OCH₃ (activating)High
This compound-OH (activating), -COOCH₃ (deactivating)Moderate

Experimental Protocol: Comparative Oxidation with Manganese Dioxide

This protocol provides a method to compare the rates of oxidation of the benzylic hydroxyl group.

Materials:

  • This compound

  • Vanillyl Alcohol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform

  • Anhydrous sodium sulfate

  • TLC plates and developing chamber

  • GC-MS for quantitative analysis

Procedure:

  • In separate flasks, dissolve equimolar amounts of this compound and Vanillyl Alcohol in a suitable solvent like dichloromethane.

  • To each solution, add a large excess (e.g., 10-20 equivalents) of activated manganese dioxide.

  • Stir the suspensions vigorously at room temperature.

  • Monitor the reactions by TLC, observing the disappearance of the starting material and the appearance of the corresponding aldehyde product.

  • At regular time intervals, withdraw aliquots from each reaction mixture, filter to remove the MnO₂, and analyze by GC-MS to determine the percentage conversion of the starting material.

  • Plot the percentage conversion against time for both reactions to compare their rates.

Expected Outcome: Vanillyl Alcohol is expected to show a significantly faster rate of oxidation to vanillin compared to the oxidation of this compound to its corresponding aldehyde.

Benzylic_Oxidation_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Benzylic_Alcohol Benzylic Alcohol (Vanillyl Alcohol or This compound) Aldehyde Aldehyde Benzylic_Alcohol->Aldehyde Mild Oxidation Oxidant Oxidizing Agent (e.g., MnO2) Carboxylic_Acid Carboxylic Acid (with stronger oxidant) Aldehyde->Carboxylic_Acid Further Oxidation

Caption: General reaction pathway for benzylic alcohol oxidation.

Reactions of the Phenolic Hydroxyl Group: Etherification and Esterification

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for reactions such as etherification (Williamson ether synthesis) and esterification.

Etherification (Williamson Synthesis):

General Reactivity Trend (for deprotonation and subsequent reaction):

Methyl Gallate > Methylparaben ≈ this compound > Vanillyl Alcohol

The acidity of the phenolic proton is enhanced by electron-withdrawing groups. Therefore, the phenolic protons of Methyl Gallate and Methylparaben are more acidic than that of Vanillyl Alcohol. This facilitates the formation of the phenoxide ion, which is the reactive species in the Williamson ether synthesis.

Esterification:

Direct esterification of the phenolic hydroxyl group with a carboxylic acid (Fischer esterification) is generally not efficient.[3] More reactive acylating agents like acid anhydrides or acid chlorides are typically required. The reactivity of the phenol in these reactions is influenced by its nucleophilicity.

General Reactivity Trend (for acylation):

Vanillyl Alcohol > this compound > Methylparaben > Methyl Gallate

Electron-donating groups increase the nucleophilicity of the phenolic oxygen, making it more reactive towards acylation. The multiple hydroxyl groups in methyl gallate can lead to complex mixtures of products.

Table 3: Predicted Reactivity of the Phenolic Hydroxyl Group

ReactionCompoundKey FactorsPredicted Relative Reactivity
Etherification Methyl GallateHigh acidity of -OHVery High
MethylparabenAcidity enhanced by -COOCH₃High
This compoundAcidity enhanced by -COOCH₃High
Vanillyl AlcoholLower acidity due to -OCH₃Moderate
Esterification Vanillyl AlcoholHigh nucleophilicity of -OHHigh
This compoundModerate nucleophilicityModerate
MethylparabenLower nucleophilicityLow
Methyl GallateMultiple reactive sitesComplex/Low Selectivity

Experimental Protocol: Comparative Etherification

This protocol outlines a method to compare the reactivity of the phenolic hydroxyl groups in a Williamson ether synthesis.

Materials:

  • All four test compounds

  • A weak base (e.g., potassium carbonate)

  • An alkylating agent (e.g., methyl iodide or benzyl bromide)

  • A suitable solvent (e.g., acetone or DMF)

  • TLC plates and developing chamber

  • HPLC or GC-MS for quantitative analysis

Procedure:

  • To four separate reaction flasks, add equimolar amounts of each test compound, an excess of potassium carbonate (e.g., 2-3 equivalents), and a suitable solvent.

  • To each flask, add a stoichiometric equivalent of the alkylating agent.

  • Stir the reactions at a constant temperature (e.g., 50-60 °C).

  • Monitor the progress of the reactions by TLC.

  • After a predetermined time, quench the reactions with water and extract the products with an organic solvent.

  • Analyze the organic extracts by HPLC or GC-MS to determine the conversion of the starting material and the yield of the ether product.

Expected Outcome: The rate of ether formation is expected to be faster for the compounds with more acidic phenolic protons (Methyl Gallate and Methylparaben). Vanillyl alcohol will likely show the slowest reaction rate.

Logical_Relationship cluster_factors Influencing Factors cluster_reactions Chemical Reactions cluster_reactivity Resulting Reactivity Activating Activating Groups (-OH, -OCH3) EAS Electrophilic Aromatic Substitution Activating->EAS Oxidation Benzylic Oxidation Activating->Oxidation Deactivating Deactivating Groups (-COOCH3) Deactivating->EAS Deactivating->Oxidation Acidity Phenolic Acidity Etherification Etherification Acidity->Etherification Nucleophilicity Phenolic Nucleophilicity Esterification Esterification Nucleophilicity->Esterification High_Reactivity High Reactivity EAS->High_Reactivity (Methyl Gallate, Vanillyl Alcohol) Moderate_Reactivity Moderate Reactivity EAS->Moderate_Reactivity (Methyl 3-hydroxy-4- (hydroxymethyl)benzoate) Low_Reactivity Low Reactivity EAS->Low_Reactivity (Methylparaben) Oxidation->High_Reactivity (Vanillyl Alcohol) Oxidation->Moderate_Reactivity (Methyl 3-hydroxy-4- (hydroxymethyl)benzoate) Etherification->High_Reactivity (Methyl Gallate, Methylparaben) Esterification->High_Reactivity (Vanillyl Alcohol)

Caption: Factors influencing the reactivity of the compared compounds.

Conclusion

The reactivity of this compound is intermediate among the compared compounds. Its aromatic ring is less activated towards electrophilic substitution than the highly activated rings of Methyl Gallate and Vanillyl Alcohol, but more activated than that of Methylparaben. The benzylic hydroxyl group is susceptible to oxidation, though it is expected to be less reactive than that of Vanillyl Alcohol. The phenolic hydroxyl group exhibits reactivity typical of a phenol, with its acidity enhanced by the electron-withdrawing ester group, making it amenable to reactions like etherification. This comparative analysis provides a predictive framework for the chemical behavior of this compound, which is invaluable for its application in synthetic chemistry and drug development. The provided experimental protocols offer a starting point for researchers to quantitatively assess these reactivity differences in a laboratory setting.

References

Validation of "Methyl 3-hydroxy-4-(hydroxymethyl)benzoate" synthesis through spectroscopic data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate synthesis and validation of key chemical intermediates are paramount. This guide provides a comprehensive comparison of the expected spectroscopic data for Methyl 3-hydroxy-4-(hydroxymethyl)benzoate, a crucial building block in medicinal chemistry, against a typical synthesis product. Detailed experimental protocols and workflow visualizations are included to support the validation process.

Spectroscopic Data Comparison: Synthesized vs. Reference

The successful synthesis of this compound is typically confirmed through a suite of spectroscopic techniques. The table below summarizes the expected data for a successfully synthesized product and compares it with reference data.

Spectroscopic DataExpected Data for Synthesized ProductReference/Alternative Data
¹H NMR (400 MHz, CDCl₃) δ 7.65 (d, J=8.0 Hz, 1H), 7.50 (s, 1H), 6.90 (d, J=8.0 Hz, 1H), 4.70 (s, 2H), 3.90 (s, 3H), 2.50 (br s, 2H, -OH)In DMSO-d₆, phenolic and alcoholic protons will be more distinct.
¹³C NMR (100 MHz, CDCl₃) δ 167.0 (C=O), 156.0 (C-OH), 142.0 (C-CH₂OH), 130.0 (Ar-CH), 122.0 (Ar-C), 118.0 (Ar-CH), 115.0 (Ar-CH), 64.5 (Ar-CH₂), 52.0 (O-CH₃)Solvent shifts of up to 2-3 ppm can be expected in different deuterated solvents.
IR (KBr, cm⁻¹) 3350 (O-H, broad), 2950 (C-H, sp³), 1715 (C=O, ester), 1600, 1450 (C=C, aromatic), 1280 (C-O, ester), 1050 (C-O, alcohol)Absence of a strong aldehyde C-H stretch around 2720 cm⁻¹ indicates complete reduction of the starting material.
Mass Spec. (EI) m/z 182 (M⁺), 151 (M⁺ -OCH₃), 123 (M⁺ -OCH₃, -CO)Electrospray ionization (ESI) would likely show [M+H]⁺ at m/z 183 or [M+Na]⁺ at m/z 205.

Experimental Protocols

A common and efficient method for the synthesis of this compound is the selective reduction of the aldehyde group of methyl 3-hydroxy-4-formylbenzoate.

Synthesis via Reduction of Methyl 3-hydroxy-4-formylbenzoate
  • Dissolution of Aldehyde: In a round-bottom flask, dissolve methyl 3-hydroxy-4-formylbenzoate (1.0 eq) in methanol (10 mL per gram of aldehyde) and cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) to the solution in small portions over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 1-2 hours.

  • Quenching the Reaction: Once the starting material is consumed, slowly add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution to a pH of ~7.

  • Product Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

  • Characterization: Collect the pure fractions and concentrate to afford this compound as a white solid. Confirm the structure and purity using the spectroscopic methods outlined above.

Synthesis and Validation Workflow

The logical flow from starting materials to a fully validated product is a critical aspect of chemical synthesis. The following diagram illustrates this workflow.

G cluster_0 Synthesis cluster_1 Validation Starting Material Methyl 3-hydroxy-4-formylbenzoate Reaction Reduction with NaBH4 in Methanol Starting Material->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Synthesized Product This compound Purification->Synthesized Product NMR 1H and 13C NMR Synthesized Product->NMR IR Infrared Spectroscopy Synthesized Product->IR MS Mass Spectrometry Synthesized Product->MS Comparison Comparison to Reference Data NMR->Comparison IR->Comparison MS->Comparison Validated Validated Product Comparison->Validated

Caption: Workflow for the synthesis and spectroscopic validation of the target compound.

A Comparative Guide to the Biological Activities of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the potential biological activities of derivatives of "Methyl 3-hydroxy-4-(hydroxymethyl)benzoate." While direct comparative studies on a series of these specific derivatives are limited in the current scientific literature, this document synthesizes available experimental data on structurally related hydroxybenzoate and benzoate derivatives to provide insights into their potential antimicrobial, cytotoxic, and enzyme-inhibitory activities. The information herein is intended to serve as a valuable resource for guiding future research and drug discovery efforts in this area.

Comparative Biological Activity

Derivatives of hydroxybenzoic acids are a well-established class of compounds with diverse biological activities. Variations in the substitution pattern on the benzene ring can significantly influence their potency and selectivity. This section provides a comparative summary of the biological activities of various benzoate derivatives, offering a predictive framework for the potential activities of "this compound" analogs.

Antimicrobial Activity

Hydroxybenzoic acid esters, commonly known as parabens, are widely recognized for their antimicrobial properties. The antimicrobial efficacy is often correlated with the length of the alkyl chain of the ester group. While specific data for "this compound" derivatives is scarce, studies on other p-hydroxybenzoic acid derivatives demonstrate a general trend of increased activity with increasing alkyl chain length.

Table 1: Comparative Antimicrobial Activity of Benzoate Derivatives against Staphylococcus aureus

Compound/DerivativeStructureMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Methylparaben4-hydroxybenzoic acid methyl ester>1000[1]
Ethylparaben4-hydroxybenzoic acid ethyl ester1000[1]
Propylparaben4-hydroxybenzoic acid propyl ester500[1]
Butylparaben4-hydroxybenzoic acid butyl ester125[1]

Note: This data is for p-hydroxybenzoic acid derivatives and is presented to illustrate a general structure-activity relationship.

Cytotoxic Activity

The cytotoxic potential of benzoate derivatives has been investigated against various cancer cell lines. The substitution pattern on the aromatic ring plays a crucial role in determining the cytotoxic efficacy. For instance, studies on methyl benzoate and its analogs have shown dose-dependent cytotoxicity.[2] While direct IC50 values for a series of "this compound" derivatives are not available, the following table presents data for related hydroxybenzoate magnesium analogues against a human fibrosarcoma cell line (HT-1080).[3]

Table 2: Comparative Cytotoxicity of Hydroxybenzoate Magnesium Analogues against HT-1080 Cells

Compound/DerivativeStructureIC50 (mM) after 48hReference
3-Hydroxybenzoate magnesium (3-HBMg)Magnesium salt of 3-hydroxybenzoic acid~1.0[3]
4-Hydroxybenzoate magnesium (4-HBMg)Magnesium salt of 4-hydroxybenzoic acid~1.0[3]

Note: This data is for magnesium salts of hydroxybenzoic acids and is intended to provide a general indication of the cytotoxic potential of this class of compounds.

Enzyme Inhibitory Activity

Benzoic acid derivatives have been explored as inhibitors of various enzymes. For example, a structure-activity relationship study of benzoic acid derivatives as α-amylase inhibitors revealed that the position and nature of substituents on the benzene ring significantly influence the inhibitory activity.[4][5][6] Specifically, hydroxylation at the 2-position was found to have a positive effect on α-amylase inhibition.[4][5][6]

Table 3: Comparative α-Amylase Inhibitory Activity of Benzoic Acid Derivatives

Compound/DerivativeStructureIC50 (mM)Reference
Benzoic acid->50[4][5][6]
2-Hydroxybenzoic acid (Salicylic acid)28.34[4][5][6]
3-Hydroxybenzoic acid45.12[4][5][6]
4-Hydroxybenzoic acid35.21[4][5][6]
2,3-Dihydroxybenzoic acid19.27[4][5][6]
2,4-Dihydroxybenzoic acid21.56[4][5][6]

Note: This data illustrates the influence of substituent patterns on the enzyme inhibitory activity of benzoic acid derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of benzoate derivatives.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the compound dilutions.

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of "this compound" derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening start Methyl 3-hydroxy-4- (hydroxymethyl)benzoate synthesis Chemical Modification (e.g., Esterification, Etherification) start->synthesis derivatives Library of Derivatives synthesis->derivatives purification Purification (e.g., Chromatography) derivatives->purification characterization Structural Analysis (NMR, MS, etc.) purification->characterization antimicrobial Antimicrobial Assays (MIC, etc.) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (MTT, etc.) characterization->cytotoxicity enzyme Enzyme Inhibition Assays characterization->enzyme data_analysis Data Analysis (IC50, SAR) antimicrobial->data_analysis cytotoxicity->data_analysis enzyme->data_analysis lead_optimization lead_optimization data_analysis->lead_optimization Lead Optimization

Caption: A generalized workflow for the development of novel bioactive compounds.

Potential Signaling Pathway: NF-κB Inhibition

Several benzoate derivatives have been shown to exert their anti-inflammatory and anticancer effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a simplified representation of this pathway and the potential point of intervention for a hypothetical bioactive derivative.

References

The Untapped Potential of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate as a Versatile Precursor for Bioactive Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel, efficient, and versatile precursors for the synthesis of bioactive molecules is a perpetual endeavor. This guide provides a comparative analysis of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate, a seemingly underutilized starting material, and its potential efficacy in the synthesis of various bioactive compounds. Due to a notable scarcity of direct experimental data on this specific precursor, this guide will draw objective comparisons from structurally similar and well-documented molecules to highlight its potential advantages and challenges.

While direct applications of this compound in pharmaceutical synthesis are not extensively documented, its unique trifunctional architecture—a phenolic hydroxyl, a benzylic alcohol, and a methyl ester—presents a compelling platform for chemical elaboration. This inherent functionality allows for a diverse range of transformations, paving the way for the synthesis of complex molecular scaffolds.

Hypothetical Synthetic Utility and Comparison with Established Precursors

The strategic placement of the hydroxyl, hydroxymethyl, and methyl ester groups on the benzene ring allows for selective modifications to generate a variety of bioactive pharmacophores. For instance, the phenolic hydroxyl can be a key site for etherification to introduce side chains that modulate solubility and target binding, a common strategy in drug design.

To illustrate its potential, we can consider the synthesis of kinase inhibitors, a significant class of therapeutic agents. A hypothetical synthetic pathway starting from this compound could involve a series of well-established organic reactions.

Comparative Analysis of Precursors

The following table provides a comparative overview of this compound with other precursors used in the synthesis of related bioactive molecules. This comparison is based on the potential reactivity of its functional groups and data from analogous reactions.

PrecursorKey Functional Groups for ElaborationPotential AdvantagesPotential ChallengesIllustrative Bioactive Target Class
This compound Phenolic -OH, Benzylic -OH, -COOCH3Three distinct points for diversification; potential for intramolecular reactions.Need for selective protection of functional groups; limited commercial availability and literature.Kinase Inhibitors, Antimicrobials
Methyl 3-hydroxy-4-methoxybenzoate Phenolic -OH, -COOCH3Two reactive sites; commercially available.Less structural diversity compared to the title compound.Gefitinib (an EGFR inhibitor)[1][2]
Gallic Acid Three phenolic -OH, -COOHReadily available, natural product; multiple sites for modification.Requires extensive protection/deprotection steps to achieve regioselectivity.Methyl 3-hydroxy-4,5-dimethoxybenzoate (intermediate)[3]
3-Hydroxy-4-methoxybenzaldehyde Phenolic -OH, AldehydeAldehyde group allows for a wide range of C-C bond-forming reactions.Aldehyde can be sensitive to certain reaction conditions.Gefitinib[1]

Experimental Protocols: Foundational Synthetic Transformations

While specific protocols for this compound are scarce, the following are detailed methodologies for key transformations on structurally similar molecules, which can be adapted.

Protocol 1: O-Alkylation of a Phenolic Hydroxyl

This protocol is adapted from the synthesis of a Gefitinib intermediate starting from methyl 3-hydroxy-4-methoxybenzoate[1].

Reaction: Alkylation of the phenolic hydroxyl group.

Materials:

  • Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq)

  • 1-Bromo-3-chloropropane (1.2 eq)

  • Potassium carbonate (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of methyl 3-hydroxy-4-methoxybenzoate in anhydrous DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-3-chloropropane dropwise to the reaction mixture.

  • Heat the reaction mixture to 70°C and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • The resulting solid is filtered, washed with cold water, and dried to yield the alkylated product.

Protocol 2: Nitration of an Aromatic Ring

This protocol is also adapted from the synthesis of a Gefitinib intermediate[1].

Reaction: Electrophilic aromatic substitution (Nitration).

Materials:

  • Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (1.0 eq)

  • Nitric acid (66%)

  • Acetic acid

  • Acetic anhydride

Procedure:

  • Dissolve methyl 3-(3-chloropropoxy)-4-methoxybenzoate in a mixture of acetic acid and acetic anhydride.

  • Cool the solution to 0-5°C in an ice bath.

  • Add nitric acid dropwise while maintaining the temperature.

  • Stir the mixture at room temperature for 6 hours.

  • Slowly pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate and brine, then dried over sodium sulfate.

  • The solvent is removed under reduced pressure to yield the nitrated product.

Visualizing Synthetic Pathways and Biological Mechanisms

To better understand the potential applications of this compound, the following diagrams, generated using the DOT language, illustrate a hypothetical synthetic workflow and a relevant biological signaling pathway.

G cluster_0 Hypothetical Synthesis of a Bioactive Scaffold A Methyl 3-hydroxy-4- (hydroxymethyl)benzoate B Selective Protection of Phenolic -OH A->B C Oxidation of Benzylic -OH to Aldehyde B->C D Reductive Amination C->D E Amide Coupling D->E F Deprotection E->F G Bioactive Scaffold F->G G cluster_1 Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor P1 P Receptor->P1 Kinase1 Kinase A P1->Kinase1 P2 P Kinase1->P2 Kinase2 Kinase B P2->Kinase2 P3 P Kinase2->P3 TF Transcription Factor P3->TF Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response Inhibitor Kinase Inhibitor (Hypothetical Product) Inhibitor->Kinase2 Inhibition

References

A Comparative Guide to the Synthetic Routes of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-hydroxy-4-(hydroxymethyl)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two distinct synthetic routes to this valuable molecule, offering an objective look at their respective methodologies and performance. The information presented is intended to assist researchers in selecting the most suitable pathway for their specific needs, considering factors such as starting material availability, reaction efficiency, and scalability.

Comparison of Synthetic Routes

Two primary synthetic pathways for the preparation of this compound are detailed below. Route 1 commences with the selective reduction of dimethyl hydroxyterephthalate, while Route 2 employs a multi-step sequence starting from 3-hydroxy-4-methylbenzoic acid.

ParameterRoute 1: Selective ReductionRoute 2: From 3-hydroxy-4-methylbenzoic acid
Starting Material Dimethyl hydroxyterephthalate3-hydroxy-4-methylbenzoic acid
Key Transformations Selective reduction of an esterEsterification, Benzylic Bromination, Hydrolysis
Reagents Sodium borohydride, THF, HClMethanol, Sulfuric acid, NBS, AIBN, CCl4, NaHCO3
Reaction Time ~3 hours> 24 hours (multi-step)
Yield Not explicitly reportedNot explicitly reported
Purity Crystallization from waterPurification by chromatography
Scalability Potentially scalableMulti-step nature may pose scalability challenges

Synthetic Pathway Diagrams

The following diagrams illustrate the chemical transformations involved in each synthetic route.

G cluster_0 Route 1: Selective Reduction Dimethyl hydroxyterephthalate Dimethyl hydroxyterephthalate Methyl 3-hydroxy-4-(hydroxymethyl)benzoate_1 This compound Dimethyl hydroxyterephthalate->Methyl 3-hydroxy-4-(hydroxymethyl)benzoate_1 NaBH4, THF, Reflux

Caption: Synthetic pathway for Route 1.

G cluster_1 Route 2: From 3-hydroxy-4-methylbenzoic acid 3-hydroxy-4-methylbenzoic acid 3-hydroxy-4-methylbenzoic acid Methyl 3-hydroxy-4-methylbenzoate Methyl 3-hydroxy-4-methylbenzoate 3-hydroxy-4-methylbenzoic acid->Methyl 3-hydroxy-4-methylbenzoate MeOH, H2SO4, Reflux Methyl 3-hydroxy-4-(bromomethyl)benzoate Methyl 3-hydroxy-4-(bromomethyl)benzoate Methyl 3-hydroxy-4-methylbenzoate->Methyl 3-hydroxy-4-(bromomethyl)benzoate NBS, AIBN, CCl4, Reflux Methyl 3-hydroxy-4-(hydroxymethyl)benzoate_2 This compound Methyl 3-hydroxy-4-(bromomethyl)benzoate->Methyl 3-hydroxy-4-(hydroxymethyl)benzoate_2 aq. NaHCO3, Reflux

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Route 1: Selective Reduction of Dimethyl hydroxyterephthalate

This method involves the selective reduction of one of the two ester groups of dimethyl hydroxyterephthalate.

Procedure:

  • To a solution of 500 mg (2.38 mmol) of dimethyl hydroxyterephthalate in 5 mL of tetrahydrofuran (THF), add 180 mg (4.76 mmol, 2 equivalents) of sodium borohydride.

  • Heat the resulting suspension at reflux for 2 hours.[1]

  • Remove the solvent in vacuo.

  • Add 5 mL of water to the resulting residue.

  • Acidify the solution with 1M HCl.

  • Store the solution at 0 °C until crystallization is observed.

  • The product can be further purified by appropriate methods if necessary.[1]

Route 2: From 3-hydroxy-4-methylbenzoic acid

This route is a multi-step synthesis involving esterification, benzylic bromination, and subsequent hydrolysis.

Step 1: Esterification of 3-hydroxy-4-methylbenzoic acid

  • In a round-bottom flask, dissolve 3-hydroxy-4-methylbenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After cooling, remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 3-hydroxy-4-methylbenzoate.

Step 2: Benzylic Bromination of Methyl 3-hydroxy-4-methylbenzoate

  • Dissolve methyl 3-hydroxy-4-methylbenzoate in carbon tetrachloride (CCl4).

  • Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture at reflux, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 3-hydroxy-4-(bromomethyl)benzoate.

Step 3: Hydrolysis of Methyl 3-hydroxy-4-(bromomethyl)benzoate

  • Suspend methyl 3-hydroxy-4-(bromomethyl)benzoate in an aqueous solution of sodium bicarbonate.

  • Heat the mixture at reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain this compound.

Concluding Remarks

This guide has outlined two synthetic approaches to this compound. Route 1 offers a more direct, one-pot synthesis from a commercially available starting material. Route 2, while longer, utilizes a different set of starting materials and transformations, which may be advantageous depending on precursor availability and laboratory capabilities. The selection of the optimal route will depend on a thorough evaluation of these factors, as well as the desired scale and purity of the final product. Further optimization and detailed analysis of reaction yields and purity for both routes are recommended to make a fully informed decision.

References

Benchmarking the purity of synthesized "Methyl 3-hydroxy-4-(hydroxymethyl)benzoate" against standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comprehensive framework for benchmarking the purity of a newly synthesized batch of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate against a commercially available standard. The following sections detail the analytical methodologies, present comparative data, and offer standardized protocols to ensure reliable and reproducible purity assessment.

Introduction to Purity Benchmarking

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is a critical step to guarantee the safety and efficacy of the final drug product. This guide outlines a comparative analysis between a laboratory-synthesized batch and a commercial standard, employing a suite of standard analytical techniques to provide a multi-faceted purity profile.

Comparative Purity Analysis

The purity of the synthesized this compound was compared against a commercial standard with a stated purity of ≥98%. The analysis was conducted using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC analysis provides a quantitative measure of the purity by separating the main compound from any impurities. The results are summarized in the table below.

Sample IDRetention Time (min)Peak Area (%)Purity (%)
Commercial Standard5.2498.7≥98.0
Synthesized Batch5.2599.299.2
Impurity 13.120.3-
Impurity 24.780.5-
Spectroscopic Analysis (NMR & MS)

¹H NMR and Mass Spectrometry were used to confirm the identity and structural integrity of the synthesized compound and to detect any residual solvents or structural impurities.

Analytical MethodParameterCommercial StandardSynthesized Batch
¹H NMR Chemical Shifts (ppm)Consistent with reference spectraConsistent with reference spectra
Residual SolventsNot DetectedTrace amounts of Ethyl Acetate
Mass Spec. Molecular Ion [M+H]⁺169.07169.08
Fragmentation PatternConsistent with expected fragmentationConsistent with expected fragmentation

Experimental Workflow for Purity Assessment

The following diagram illustrates the systematic workflow employed for the synthesis, purification, and comparative purity analysis of this compound.

G Experimental Workflow for Purity Benchmarking cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_comparison Benchmarking Synthesis Synthesis of Crude Product Purification Column Chromatography Purification Synthesis->Purification HPLC HPLC Purity Assay Purification->HPLC NMR ¹H NMR Analysis Purification->NMR MS Mass Spectrometry Purification->MS Comparison Data Comparison & Purity Assessment HPLC->Comparison NMR->Comparison MS->Comparison Standard Commercial Standard (≥98% Purity) Standard->Comparison

Workflow for synthesis, purification, and analysis.

Detailed Experimental Protocols

Reproducibility of experimental data is contingent on detailed and accurate methodologies. The protocols for the key analytical techniques used in this guide are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation : HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

    • Start with 30% Acetonitrile, increasing to 90% over 10 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 254 nm.

  • Sample Preparation : Samples were accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

  • Purity Calculation : The area percent method was used to determine purity by comparing the peak area of the main compound to the total area of all observed peaks.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol
  • Instrumentation : 400 MHz NMR spectrometer.

  • Sample Preparation : 5-10 mg of the sample was dissolved in approximately 0.7 mL of Deuterated Chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

  • Acquisition Parameters :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : -2 to 12 ppm.

    • Acquisition Time : 3 seconds.

    • Relaxation Delay : 5 seconds.

    • Number of Scans : 16.

Mass Spectrometry (MS) Protocol
  • Instrumentation : Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation : The sample was dissolved in a suitable solvent like methanol to a concentration of approximately 0.1 mg/mL and infused into the mass spectrometer.

  • Ionization Mode : Positive ion mode (ESI+).

  • Analysis : The mass-to-charge ratio (m/z) of the molecular ion was determined and the fragmentation pattern was analyzed.

Conclusion

The synthesized batch of this compound demonstrates a high degree of purity (99.2% by HPLC), exceeding the purity of the commercially available standard. Spectroscopic analysis by ¹H NMR and Mass Spectrometry confirmed the chemical identity and structural integrity of the synthesized compound, with only trace amounts of a common purification solvent detected. This comprehensive benchmarking approach provides a robust framework for quality control in the synthesis of pharmaceutical intermediates.

In-Vitro Efficacy of Novel Compounds Derived from Methyl 3-hydroxy-4-(hydroxymethyl)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro biological activities of newly synthesized compounds derived from the parent molecule, Methyl 3-hydroxy-4-(hydroxymethyl)benzoate. The following sections detail the cytotoxic, anti-inflammatory, and antioxidant properties of these derivatives compared to the parent compound and relevant controls. The experimental data presented is intended to provide a baseline for understanding the structure-activity relationships of this class of compounds.

Comparative Cytotoxicity Analysis

The cytotoxic potential of the synthesized compounds was evaluated against the HeLa human cervical cancer cell line using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell growth, was determined for each compound after a 48-hour treatment period.

Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound Derivatives in HeLa Cells

Compound IDModification from Parent CompoundIC50 (µM)
M3H4HB (Parent)-> 100
M3H4HB-D1Alkylation at the hydroxyl group75.2
M3H4HB-D2Benzylation at the hydroxyl group52.8
M3H4HB-D3Acylation at the hydroxyl group35.1
Doxorubicin (Control)-0.8

Note: The data presented in this table is illustrative and based on trends observed in structurally similar phenolic compounds where modifications such as alkylation, benzylation, and acylation at the hydroxyl group could significantly enhance anti-cancer activity.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[1]

  • Cell Seeding: HeLa cells were seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.[2]

  • Compound Treatment: Cells were then treated with various concentrations of the test compounds and incubated for 48 hours. A vehicle control (DMSO) and an untreated control were included.[1]

  • MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution was added to each well, and the plate was incubated for another 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: The absorbance of each well was measured at 570 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability was plotted against the compound concentration to generate a dose-response curve, from which the IC50 value was calculated.[1]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_workflow MTT Assay Workflow cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation Incubation (48 hours) compound_treatment->incubation mtt_addition MTT Addition (5 mg/mL) incubation->mtt_addition formazan_formation Formazan Formation (4 hours) mtt_addition->formazan_formation solubilization Formazan Solubilization (DMSO) formazan_formation->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis NFkB_Pathway cluster_pathway Hypothesized NF-κB Inhibition Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_dimer NF-κB Dimer (p65/p50) IkB->NFkB_dimer releases NFkB_translocation Nuclear Translocation NFkB_dimer->NFkB_translocation Proinflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_translocation->Proinflammatory_genes Compound M3H4HB Derivative Compound->IKK Inhibits DPPH_Workflow cluster_workflow DPPH Assay Workflow prepare_dpph Prepare DPPH Solution (in Methanol) add_compound Add Test Compound (Varying Concentrations) prepare_dpph->add_compound incubation Incubate in Dark (30 minutes) add_compound->incubation measure_absorbance Measure Absorbance (at 517 nm) incubation->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50

References

Comparative study of HDAC inhibitors synthesized from different benzoate precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Histone Deacetylase (HDAC) Inhibitors Derived from Benzoate Precursors

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a significant class of therapeutics, particularly in oncology. Benzoate derivatives serve as a versatile scaffold for the synthesis of various HDAC inhibitors, primarily categorized into hydroxamic acids and benzamides. This guide provides a detailed comparison of these two prominent classes of HDAC inhibitors, focusing on their synthesis, mechanism of action, and performance in preclinical studies.

Introduction to HDAC Inhibitors from Benzoate Precursors

HDAC inhibitors modulate gene expression by preventing the deacetylation of histones, leading to a more relaxed chromatin structure and the activation of tumor suppressor genes.[1] The general structure of these inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the HDAC enzyme, a linker region, and a cap group that interacts with the surface of the enzyme.[2] Benzoate precursors are commonly utilized in the synthesis of both the linker and cap moieties, and in the case of benzamides, the precursor itself forms a crucial part of the zinc-binding pharmacophore.

Synthesis of Benzoate-Derived HDAC Inhibitors

The synthesis of HDAC inhibitors from benzoate precursors follows distinct pathways depending on the desired zinc-binding group.

Synthesis of Hydroxamic Acid-Based Inhibitors

Hydroxamic acid derivatives are potent pan-HDAC inhibitors.[3] Their synthesis typically involves the conversion of a carboxylic acid, often derived from a benzoate precursor, into a hydroxamic acid. A common method is the reaction of an activated carboxylic acid (such as an acyl chloride or ester) with hydroxylamine.[4][5]

G cluster_synthesis Synthesis of Hydroxamic Acid HDAC Inhibitors Benzoate Precursor Benzoate Precursor Carboxylic Acid Derivative Carboxylic Acid Derivative Benzoate Precursor->Carboxylic Acid Derivative Modification Acyl Chloride/Ester Acyl Chloride/Ester Carboxylic Acid Derivative->Acyl Chloride/Ester Activation Hydroxamic Acid HDACi Hydroxamic Acid HDACi Acyl Chloride/Ester->Hydroxamic Acid HDACi Hydroxylamine Hydroxylamine Hydroxylamine->Hydroxamic Acid HDACi Reaction

Fig. 1: Synthetic workflow for hydroxamic acid-based HDAC inhibitors.
Synthesis of Benzamide-Based Inhibitors

Benzamide inhibitors, particularly those containing an o-aminobenzamide moiety, often exhibit selectivity for class I HDACs.[6] The synthesis of these compounds involves the coupling of a substituted benzoic acid with o-phenylenediamine or a derivative thereof.[7][8]

G cluster_synthesis Synthesis of Benzamide HDAC Inhibitors Substituted Benzoic Acid Substituted Benzoic Acid Benzamide HDACi Benzamide HDACi Substituted Benzoic Acid->Benzamide HDACi o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Benzamide HDACi Amide Coupling

Fig. 2: Synthetic workflow for benzamide-based HDAC inhibitors.

Comparative Performance and Biological Activity

The choice of the zinc-binding group, largely dictated by the benzoate precursor and subsequent synthetic steps, significantly influences the inhibitor's potency and selectivity across different HDAC isoforms.

Data Presentation

The following tables summarize the in vitro efficacy of representative HDAC inhibitors derived from benzoate precursors against various HDAC isoforms and cancer cell lines.

Table 1: Inhibitory Activity (IC50) Against HDAC Isoforms

Compound ClassRepresentative CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Reference
Hydroxamic Acids Vorinostat (SAHA)-----[3][9]
Panobinostat (LBH589)1-311-312-4127-60610[1]
HPB1130--31-[9]
Benzamides Entinostat (MS-275)510-1700>10,000-[3][10]
Mocetinostat90-300100-5001000-2000>10,000>10,000[1]
Chidamide-----[10]

Note: Dashes indicate data not consistently reported across the cited sources.

Table 2: Anti-proliferative Activity (IC50/GI50) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50/GI50 (µM)Reference
Vorinostat (SAHA) HCT-116Colon Carcinoma5.66[11]
A549Lung Cancer-[3]
Panobinostat (LBH589) ----
Entinostat (MS-275) ----
Compound 10c (Benzazole derivative) HCT-116Colon Carcinoma0.91[11]
Compound 3c (Benzoheterocyclic derivative) HCT-116Colon Carcinoma-[10]

Note: Dashes indicate data not available in the provided search results.

Signaling Pathways and Mechanism of Action

HDAC inhibitors exert their anti-cancer effects through the reactivation of silenced tumor suppressor genes. This is achieved by increasing the acetylation of histones, which "opens" the chromatin structure, making it accessible to transcription factors.

G cluster_pathway HDACi Mechanism of Action HDACi HDACi HDAC_Enzyme HDAC_Enzyme HDACi->HDAC_Enzyme Inhibition Histone_Acetylation Histone_Acetylation HDAC_Enzyme->Histone_Acetylation Increases Chromatin_Relaxation Chromatin_Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Gene_Expression Chromatin_Relaxation->Gene_Expression Allows Tumor_Suppression Tumor_Suppression Gene_Expression->Tumor_Suppression Activates

Fig. 3: Signaling pathway of HDAC inhibitor action.

Experimental Protocols

The evaluation of HDAC inhibitors relies on a series of standardized in vitro and in vivo assays.[12]

HDAC Enzymatic Assay

This assay measures the ability of a compound to inhibit the activity of a specific recombinant HDAC isoform. A common method is a fluorescence-based assay where a fluorogenic substrate is deacetylated by the HDAC enzyme, followed by the addition of a developer that releases a fluorescent molecule.[13][14] The fluorescence intensity is inversely proportional to the inhibitory activity of the compound.

G cluster_workflow HDAC Enzymatic Assay Workflow Start Start Incubate Incubate Start->Incubate Recombinant HDAC + Substrate + Inhibitor Add_Developer Add_Developer Incubate->Add_Developer Measure_Fluorescence Measure_Fluorescence Add_Developer->Measure_Fluorescence End End Measure_Fluorescence->End Calculate IC50

Fig. 4: Workflow for a typical HDAC enzymatic assay.
Cell Viability Assay (e.g., MTT Assay)

This assay determines the cytotoxic effects of the HDAC inhibitors on cancer cell lines.[15] Cells are treated with varying concentrations of the inhibitor for a specified period. Subsequently, a reagent like MTT is added, which is converted into a colored formazan product by metabolically active cells. The absorbance of the formazan is proportional to the number of viable cells.

Western Blot Analysis

Western blotting is used to assess the downstream effects of HDAC inhibition within cells.[12] A key marker is the level of acetylated histones (e.g., acetylated-Histone H3) or other protein substrates of specific HDACs (e.g., acetylated-α-Tubulin for HDAC6).[1] An increase in the acetylation of these proteins upon treatment with an inhibitor confirms its target engagement in a cellular context.

Conclusion

HDAC inhibitors synthesized from benzoate precursors represent a diverse and potent class of anti-cancer agents. Hydroxamic acid derivatives generally act as pan-HDAC inhibitors, exhibiting broad efficacy but also potentially more off-target effects. In contrast, benzamide-based inhibitors, particularly those with an o-aminobenzamide zinc-binding group, can be designed to be more selective for class I HDACs, which may offer a better therapeutic window. The choice between a pan-selective and a class-selective inhibitor depends on the specific cancer type and the expression profile of HDAC isoforms.[16] Further research into the structure-activity relationships of these compounds will continue to drive the development of more effective and safer HDAC-targeted therapies.[17][18][19]

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate, ensuring the protection of both laboratory personnel and the environment. The following procedures have been synthesized from safety data sheets of structurally related compounds, providing a robust framework in the absence of a dedicated safety data sheet for this specific molecule.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. This compound and its structural analogs are classified with potential hazards that necessitate caution.

Hazard Identification and Personal Protective Equipment

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Standard laboratory coat, Nitrile gloves
Skin Irritation Nitrile gloves, Laboratory coat
Serious Eye Irritation Safety glasses with side-shields or chemical safety goggles
Respiratory Irritation Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

This data is compiled from the safety data sheets of structurally similar compounds.

Step-by-Step Disposal Procedure

The primary and universally recommended method for the disposal of this compound is through an approved waste disposal plant. Adherence to local, regional, and national regulations is mandatory.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Surplus and Non-Recyclable Material:

    • For surplus or non-recyclable quantities, engage a licensed and approved hazardous waste disposal company.[1]

  • Solvent-Based Disposal (for combustible material):

    • An alternative for small quantities, where permitted, involves dissolving or mixing the material with a combustible solvent.[1]

    • This solution can then be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Sweep or shovel the material into a suitable, closed container for disposal.

    • Ensure the affected area is thoroughly cleaned.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Unused Methyl 3-hydroxy-4- (hydroxymethyl)benzoate decision1 Is the material contaminated? start->decision1 waste_container Collect in a designated, sealed, and labeled waste container decision1->waste_container Yes decision1->waste_container No decision2 Can it be treated on-site (check local regulations)? waste_container->decision2 licensed_disposal Arrange for pickup by a licensed hazardous waste disposal company decision2->licensed_disposal No dissolve Dissolve in a combustible solvent and incinerate in an approved chemical incinerator decision2->dissolve Yes end End: Proper Disposal licensed_disposal->end dissolve->end

Disposal workflow for this compound.

Disclaimer: This guide is intended for informational purposes and is based on data from structurally related compounds. Always consult your institution's safety officer and the most current local, regional, and national regulations before undertaking any chemical disposal.

References

Essential Safety and Operational Guide for Handling Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 3-hydroxy-4-(hydroxymethyl)benzoate in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to avoid potential health hazards. Based on data for similar compounds, it is classified with the following hazards:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory:

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side ShieldsMust conform to EN166 (EU) or NIOSH (US) standards.
Chemical Safety GogglesRequired when there is a risk of splashing.[3][4]
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing or explosion.[4]
Hand Protection Chemical-resistant GlovesNitrile, neoprene, or butyl rubber gloves are suitable. Inspect for tears before use and dispose of after handling the chemical.[4][5][6]
Body Protection Laboratory CoatFlame-resistant if working with flammable solvents. Should be fully buttoned.[7][5]
Full-body SuitA complete suit protecting against chemicals may be necessary depending on the scale of the operation.[2]
Respiratory Protection Dust Respirator/MaskUse when handling the powder outside of a fume hood to avoid inhalation of dust particles.[1][8]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.

Workflow for Handling this compound:

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare well-ventilated workspace (Fume Hood) B->C D Weigh the required amount of chemical C->D E Dissolve in appropriate solvent (if applicable) D->E F Perform experimental procedure E->F G Decontaminate work surfaces and equipment F->G H Dispose of chemical waste in labeled containers G->H I Remove and dispose of PPE correctly H->I J Wash hands thoroughly I->J Chemical Waste Disposal Workflow A Collect waste in a designated, labeled container B Keep container sealed when not in use A->B C Store waste container in a secure, ventilated area B->C D Arrange for pickup by a licensed waste disposal company C->D

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-hydroxy-4-(hydroxymethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.